16:0-10 Doxyl PC
Description
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Properties
Molecular Formula |
C46H90N2O10P |
|---|---|
Molecular Weight |
862.2 g/mol |
InChI |
InChI=1S/C46H90N2O10P/c1-8-10-12-14-16-17-18-19-20-21-22-25-29-33-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)34-30-26-23-24-28-32-36-46(35-31-27-15-13-11-9-2)47(51)45(3,4)41-55-46/h42H,8-41H2,1-7H3/t42-,46?/m1/s1 |
InChI Key |
MXBGWAHYGRUWED-BKVZMYJLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 16:0-10 Doxyl PC: A Tool for Membrane Biophysics
For Researchers, Scientists, and Drug Development Professionals
Introduction
16:0-10 Doxyl PC, with the full chemical name 1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine, is a spin-labeled phospholipid analog crucial for the detailed study of biological membranes.[1] Its structure is based on a common phosphatidylcholine (PC) backbone, where the sn-1 position is occupied by a saturated 16-carbon palmitoyl (B13399708) chain and the sn-2 position by a saturated 18-carbon stearoyl chain.[2] Critically, a doxyl nitroxide spin label is covalently attached at the 10th carbon position of this sn-2 acyl chain. This strategic placement of the paramagnetic doxyl group allows researchers to probe the local environment at a specific depth within the lipid bilayer.[1]
This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its use in Electron Paramagnetic Resonance (EPR) spectroscopy and fluorescence quenching assays to elucidate membrane structure and dynamics.
Core Properties and Synthesis
The defining feature of this compound is the stable nitroxide radical within the doxyl group. The unpaired electron of this radical makes it paramagnetic and thus detectable by EPR spectroscopy. The spectral line shape of the nitroxide radical is highly sensitive to its rotational motion and the polarity of its local environment. By incorporating this compound into a lipid membrane, the EPR spectrum provides detailed information about the fluidity, order, and phase behavior of the membrane at the depth of the spin label.
Chemical and Physical Data
| Property | Value |
| Full Chemical Name | 1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine |
| Synonyms | 10-Doxyl-PSPC, PC(16:0-10-doxyl-18:0) |
| Molecular Formula | C46H90N2O10P |
| Molecular Weight | 862.19 g/mol [3] |
| CAS Number | 188004-25-3[3] |
| Appearance | Can be a liquid (in chloroform) or a powder |
| Storage Temperature | -20°C |
Synthesis
This compound is synthesized from a 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine precursor. The synthesis involves the esterification of the free hydroxyl group at the sn-2 position with 10-doxyl stearic acid. The final product is then purified using column chromatography to ensure high purity (>99% as determined by TLC).
Applications in Membrane Research
This compound is a versatile tool for investigating various aspects of membrane biophysics. Its primary applications are in EPR spectroscopy and fluorescence quenching studies.
Electron Paramagnetic Resonance (EPR) Spectroscopy
In EPR, the doxyl group's spectrum reveals information about its rotational mobility. When incorporated into a lipid bilayer, this mobility is dictated by the surrounding lipid acyl chains. This allows for the determination of:
-
Membrane Fluidity and Order: The degree of restriction of the spin label's motion is quantified by the order parameter (S). A higher order parameter indicates a more ordered, less fluid membrane environment. For instance, the order parameter for 10-Doxyl lipid was found to be higher in AM2-nanodiscs (S=0.63) compared to AM2-liposomes (S=0.54), indicating a more ordered environment in the nanodiscs.
-
Depth-Dependent Properties: By using a series of doxyl-labeled lipids with the spin probe at different positions along the acyl chain (e.g., 5-Doxyl, 7-Doxyl, 12-Doxyl), a profile of fluidity and polarity across the membrane can be constructed.
-
Lipid-Protein Interactions: The presence of membrane proteins can alter the local lipid environment. Changes in the EPR spectrum of this compound upon the introduction of a protein can indicate direct interactions and the nature of the protein's influence on the surrounding lipids.
-
Oxygen and Solute Accessibility: The collision of paramagnetic molecules like oxygen or water-soluble spin-quenching agents (e.g., NiEDDA) with the nitroxide radical enhances its relaxation rate. This can be measured by power saturation EPR to determine the local concentration and accessibility of these molecules at the depth of the spin label. As expected, the more deeply buried 10-Doxyl label shows higher oxygen accessibility than a 5-Doxyl label.
Fluorescence Quenching
The doxyl group is an efficient quencher of fluorescence. When in close proximity to a fluorophore (e.g., a tryptophan residue in a membrane-associated peptide or a fluorescently labeled lipid), the fluorescence intensity is reduced. This phenomenon can be used to:
-
Determine the Depth of Membrane-Associated Molecules: By measuring the quenching of a fluorophore's emission by a series of doxyl-labeled lipids with the quencher at different depths (including this compound), the depth of the fluorophore within the membrane can be determined.
-
Study Lipid-Peptide Interactions: The quenching of tryptophan fluorescence in peptides or proteins by this compound can provide insights into the proximity of specific residues to the lipid acyl chains, helping to define the protein's transmembrane or membrane-associated domains.
Experimental Protocols
Preparation of Liposomes with this compound
A common application of this compound involves its incorporation into model membranes such as liposomes.
-
Lipid Mixture Preparation: In a clean glass vial, the desired lipids (e.g., a primary phospholipid like POPC) and this compound are mixed in chloroform (B151607). A typical molar ratio for the spin-labeled lipid is 1-2 mol%. For accessibility studies, a molar ratio of 1:2000 has been used.
-
Solvent Evaporation: The chloroform is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of the vial. The vial is then placed under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the desired aqueous buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl). The solution is vortexed to suspend the lipids, forming multilamellar vesicles (MLVs).
-
Vesicle Sizing: To create unilamellar vesicles of a defined size, the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm). Alternatively, sonication can be used to produce small unilamellar vesicles (SUVs).
-
Post-Preparation Treatment: For some applications, the liposome (B1194612) suspension is centrifuged at high speed (e.g., 300,000 g for 20 minutes) to pellet the vesicles and wash away any unincorporated material.
EPR Sample Preparation and Measurement
-
Stock Solution: To prevent aggregation, it is recommended to prepare a 2 mM stock solution of this compound in a water-based solution and store it in a plastic container.
-
Working Concentration: For EPR studies, the stock solution should be diluted to a final concentration of 0.03-0.1 mM.
-
Sample Loading: The liposome suspension containing this compound is loaded into a capillary tube suitable for EPR measurements.
-
EPR Spectroscopy: The sample is placed in the EPR spectrometer. Continuous wave (CW-EPR) spectra are typically recorded at X-band frequency (~9.5 GHz). Key parameters to be set include the microwave power, modulation amplitude, and scan range. For power saturation experiments to measure oxygen or solute accessibility, spectra are recorded at a series of increasing microwave powers.
Fluorescence Quenching Assay
-
Liposome Preparation: Prepare liposomes containing the fluorescent probe (e.g., a fluorescent lipid analog or a reconstituted fluorescently labeled peptide) and varying concentrations of this compound. A stock solution of the doxyl lipid can be prepared by dissolving it in absolute ethanol (B145695) at a concentration of 40.3 mM for incorporation into liposomes.
-
Fluorescence Measurement: The fluorescence emission spectra of the samples are recorded using a spectrofluorometer. The excitation wavelength is set to optimally excite the fluorophore, and the emission is scanned over the expected range.
-
Data Analysis: The fluorescence intensity of the probe in the absence of the quencher (I₀) and in the presence of the quencher (I) is measured. The quenching efficiency can be analyzed using the Stern-Volmer equation or other appropriate models to determine quenching constants and infer the proximity of the fluorophore to the doxyl group.
Visualizing Workflows and Concepts
To better illustrate the use of this compound, the following diagrams, generated using the DOT language, depict its structure, its role in membranes, and a typical experimental workflow.
Caption: Chemical structure of this compound.
Caption: this compound as a probe in a lipid bilayer.
Caption: Experimental workflow for using this compound.
Conclusion
This compound is an invaluable tool for researchers in membrane biophysics, biochemistry, and drug development. Its ability to provide depth-specific information on the physical state of lipid bilayers allows for a detailed characterization of membrane properties and interactions. Through techniques like EPR spectroscopy and fluorescence quenching, this spin-labeled phospholipid provides critical data on membrane fluidity, lipid-protein interactions, and the local membrane environment, thereby advancing our understanding of cellular processes at the membrane interface.
References
An In-Depth Technical Guide to 1-Palmitoyl-2-(10-doxyl-stearoyl)-sn-glycero-3-phosphocholine (16:0-10 Doxyl PC)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1-Palmitoyl-2-(10-doxyl-stearoyl)-sn-glycero-3-phosphocholine (16:0-10 Doxyl PC), a versatile spin-labeled phospholipid crucial for studying membrane dynamics and molecular interactions.
Chemical Structure and Properties
This compound is a synthetic phospholipid where a stable nitroxide radical (doxyl group) is attached to the 10th carbon of the stearoyl chain at the sn-2 position of the glycerol (B35011) backbone. The sn-1 position is occupied by a palmitoyl (B13399708) chain. This specific labeling provides a powerful tool for biophysical studies of lipid bilayers.
The chemical structure of this compound is as follows:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier and literature sources.[1][2]
| Property | Value |
| Molecular Formula | C₄₆H₉₀N₂O₁₀P |
| Molecular Weight | 862.19 g/mol |
| CAS Number | 188004-25-3 |
| Appearance | Powder or liquid (in chloroform) |
| Purity | >99% (as determined by TLC)[3] |
| Storage Temperature | -20°C |
| Stability | At least 1 year at -20°C[1] |
Applications in Research and Drug Development
The doxyl group on the stearoyl chain of this compound makes it a valuable tool for a range of biophysical techniques, primarily Electron Paramagnetic Resonance (EPR) spectroscopy and fluorescence quenching assays. These methods allow for the detailed investigation of lipid bilayer properties and their interactions with other molecules.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy detects the absorption of microwave radiation by the unpaired electron of the nitroxide spin label. The resulting EPR spectrum is sensitive to the rotational motion and local environment of the doxyl group. By incorporating this compound into a lipid membrane, researchers can obtain information about:
-
Membrane Fluidity: The mobility of the doxyl group reflects the fluidity of the lipid bilayer at the depth of the label (the 10th carbon position). Changes in the EPR spectrum can indicate alterations in membrane fluidity caused by temperature, lipid composition, or the presence of membrane-active molecules.
-
Oxygen Accessibility: The collision of paramagnetic oxygen molecules with the nitroxide radical can be measured, providing information about the local oxygen concentration and permeability of the membrane at a specific depth.[4]
-
Lipid-Protein Interactions: The binding of proteins to the membrane can alter the local lipid dynamics, which can be detected as changes in the EPR spectrum of this compound.
Fluorescence Quenching Assays
The doxyl group can act as a potent quencher of fluorescence. When a fluorescent molecule (fluorophore), such as a tryptophan residue in a protein or a fluorescently labeled lipid, is in close proximity to the doxyl group of this compound, its fluorescence intensity is reduced. This phenomenon is used to:
-
Determine the Depth of Membrane Penetration: By using a series of doxyl-labeled phospholipids (B1166683) with the spin label at different depths, the position of a fluorophore within the lipid bilayer can be determined.
-
Study Protein-Lipid Interactions: The binding of a fluorescently labeled protein to a membrane containing this compound will result in fluorescence quenching, which can be used to quantify the binding affinity and stoichiometry.[5]
-
Investigate Membrane Fusion and Permeability: Changes in fluorescence quenching can be used to monitor processes that alter the distance between the fluorophore and the quencher, such as membrane fusion or the translocation of molecules across the bilayer.
Experimental Protocols
Preparation of Liposomes Containing this compound
A common application of this compound involves its incorporation into model lipid membranes, such as liposomes.
Materials:
-
Primary phospholipid (e.g., POPC, DPPC)
-
This compound
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Buffer (e.g., PBS, Tris-HCl)
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of the primary phospholipid and this compound (typically 1-2 mol%) in the organic solvent.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to multiple passes (e.g., 11-21 times) through a polycarbonate membrane with a specific pore size using a mini-extruder. This should also be performed at a temperature above the lipid's phase transition temperature.
-
-
Storage:
-
Store the prepared liposomes at 4°C and use them within a few days for optimal results.
-
Figure 2: General workflow for the preparation of unilamellar vesicles containing this compound.
EPR Spectroscopy for Membrane Fluidity Measurement
Sample Preparation:
-
Prepare liposomes containing 1-2 mol% of this compound as described above.
-
The final lipid concentration in the sample for EPR analysis is typically in the range of 1-10 mg/mL.
-
For experiments involving proteins or drugs, incubate the liposomes with the molecule of interest under the desired conditions (e.g., specific temperature, time, and concentration).
EPR Spectrometer Settings (Typical X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Non-saturating, typically 5-10 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1-2 G
-
Scan Range: 100-150 G
-
Temperature: Controlled as required by the experiment.
Data Analysis:
The EPR spectrum of this compound in a lipid bilayer provides information about its rotational mobility. A key parameter derived from the spectrum is the order parameter (S), which quantifies the degree of motional restriction of the spin label. A higher order parameter indicates a more ordered (less fluid) membrane environment. The order parameter can be calculated from the outer (2A'∥) and inner (2A'⊥) hyperfine splittings in the EPR spectrum.
Tryptophan Fluorescence Quenching for Protein-Membrane Binding
This protocol describes a method to quantify the binding of a protein containing tryptophan residues to membranes containing this compound.
Materials:
-
Purified protein with intrinsic tryptophan fluorescence.
-
Liposomes with and without this compound (control). A typical concentration of the quencher lipid is 5-10 mol%.
-
Buffer solution.
-
Spectrofluorometer.
Protocol:
-
Sample Preparation:
-
In a quartz cuvette, add a known concentration of the protein in the buffer solution.
-
Record the initial fluorescence emission spectrum of the protein (excitation typically at ~295 nm to selectively excite tryptophan, emission scanned from ~310 to 400 nm).
-
-
Titration:
-
Add small aliquots of the liposome suspension containing this compound to the protein solution.
-
After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.
-
Repeat the titration until no further change in fluorescence is observed (saturation).
-
-
Control Experiment:
-
Perform a parallel titration with liposomes that do not contain this compound to account for any fluorescence changes due to light scattering or non-quenching interactions.
-
Data Analysis:
The quenching of tryptophan fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant. For binding studies, the change in fluorescence intensity as a function of lipid concentration can be fitted to a binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kd), which reflects the affinity of the protein for the membrane.
Figure 3: Workflow for a protein-membrane binding assay using fluorescence quenching by this compound.
Application in a Signaling Pathway Context: Probing GPCR-Lipid Interactions
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. Their function is known to be modulated by the surrounding lipid environment. This compound can be employed to study how GPCR activation affects the local membrane properties.
Hypothetical Experimental Workflow:
-
Reconstitute a purified GPCR into liposomes containing this compound.
-
Measure the baseline membrane fluidity using EPR spectroscopy.
-
Add a specific agonist to activate the GPCR.
-
Monitor changes in the EPR spectrum of this compound over time to detect conformational changes in the receptor that perturb the local lipid environment.
-
In a parallel experiment, use fluorescence quenching to study the binding of a downstream signaling partner (e.g., a G-protein or an arrestin) to the activated GPCR in the membrane.
Figure 4: Conceptual workflow for studying GPCR signaling using this compound.
Quality Control and Storage
For reliable and reproducible results, it is essential to ensure the quality and proper handling of this compound.
-
Purity Assessment: The purity of this compound is typically assessed by the manufacturer using thin-layer chromatography (TLC).[3] A single spot should be observed with appropriate visualization techniques (e.g., iodine vapor, specific stains).
-
Storage and Handling: this compound should be stored at -20°C in a tightly sealed container, protected from light.[4][6] When preparing solutions, it is advisable to use solvents that have been purged with an inert gas (e.g., argon or nitrogen) to minimize oxidation of the lipid and the nitroxide radical. For aqueous solutions, it is recommended to prepare fresh or store for a limited time at 4°C to avoid aggregation.[1]
Conclusion
This compound is an invaluable tool for researchers and scientists in the fields of biophysics, biochemistry, and drug development. Its ability to probe the dynamics and structure of lipid membranes at a specific depth provides critical insights into fundamental biological processes and the mechanisms of drug action. The experimental approaches outlined in this guide, including EPR spectroscopy and fluorescence quenching, offer robust methods for characterizing membrane properties and molecular interactions, thereby advancing our understanding of cellular function and aiding in the design of novel therapeutics.
References
Principle of Doxyl Spin Labels in Membrane Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and applications of doxyl spin labels in the study of biological membranes. Doxyl spin labels, which are nitroxide derivatives of fatty acids or phospholipids, are powerful tools for investigating membrane fluidity, polarity, and the dynamics of lipid-protein interactions using Electron Paramagnetic Resonance (EPR) spectroscopy.
Core Principles of Doxyl Spin Labeling
Doxyl spin labels are organic molecules containing a stable nitroxide free radical. The doxyl group, a 4,4-dimethyloxazolidine-N-oxyl moiety, is synthetically attached to a specific carbon atom along the acyl chain of a stearic acid or a phospholipid.[1][2] When these labeled lipids are incorporated into a biological membrane, the nitroxide radical acts as a reporter group.[3] The unpaired electron of the nitroxide gives rise to a characteristic EPR spectrum, the line shape of which is highly sensitive to the rotational motion of the label.[4] By analyzing the EPR spectrum, one can deduce information about the local environment of the spin label, including the fluidity and order of the lipid acyl chains at a specific depth within the membrane.[5]
The fundamental principle lies in the motional averaging of the anisotropic magnetic interactions (the g-tensor and the nitrogen hyperfine tensor) of the nitroxide radical. In a rigid, glass-like environment, the EPR spectrum is a broad, asymmetric powder pattern. As the rotational motion of the spin label increases, these anisotropic interactions are partially averaged, leading to a narrowing of the spectral lines. The timescale of this motion is in the nanosecond range, which is ideal for studying the dynamics of lipid molecules in a fluid membrane.
By using a series of doxyl-labeled lipids with the nitroxide group at different positions along the acyl chain (e.g., 5-doxyl, 7-doxyl, 12-doxyl, 16-doxyl stearic acid), it is possible to probe the membrane properties at various depths. This allows for the construction of a "fluidity profile" across the membrane, revealing the gradient of motional freedom from the more ordered region near the polar headgroups to the more fluid region in the center of the bilayer.
Synthesis of Doxyl Spin Labels
The synthesis of doxyl spin labels, pioneered by Keana and McConnell, typically involves the reaction of a ketone with 2-amino-2-methylpropanol to form an oxazolidine, followed by oxidation to the corresponding nitroxide. This versatile method allows for the placement of the doxyl group at a specific position on a fatty acid chain, which can then be used to synthesize doxyl-labeled phospholipids. Bypassing the ketone precursors offers an alternative synthetic route.
Key Experiments and Methodologies
Preparation of Spin-Labeled Liposomes
A common method for preparing model membranes for EPR studies is the thin-film hydration technique, which results in the formation of multilamellar vesicles (MLVs).
Experimental Protocol: Thin-Film Hydration for MLV Preparation
-
Lipid Mixture Preparation:
-
In a round-bottom flask, dissolve the desired host lipid (e.g., DMPC, DPPC, POPC) and the doxyl spin label (e.g., 5-doxyl stearic acid) in a suitable organic solvent, typically chloroform (B151607) or a chloroform/methanol mixture. The spin label is usually added at a concentration of 1 mol%.
-
If studying the effect of other membrane components like cholesterol, add them to the mixture at the desired molar ratio.
-
-
Thin Film Formation:
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Drying:
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., PBS, HEPES) to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the host lipid to ensure proper hydration.
-
Vortex the flask vigorously for several minutes to detach the lipid film from the glass and form a milky suspension of MLVs.
-
-
Sample Loading:
-
Transfer the MLV suspension into a glass capillary tube for EPR measurements.
-
Site-Directed Spin Labeling (SDSL) of Membrane Proteins
SDSL is a powerful technique to study the structure and dynamics of membrane proteins. It involves introducing a cysteine residue at a specific site in the protein, which is then covalently labeled with a sulfhydryl-specific nitroxide spin label, most commonly (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL).
Experimental Protocol: Site-Directed Spin Labeling with MTSL
-
Protein Preparation:
-
Purify the cysteine-mutant membrane protein in a suitable detergent-containing buffer. Ensure that any native, non-disulfide-bonded cysteines have been mutated to a non-reactive amino acid like alanine (B10760859) or serine.
-
-
Reduction of Cysteine:
-
Treat the purified protein with a 10-fold molar excess of a reducing agent like dithiothreitol (B142953) (DTT) to ensure the sulfhydryl group of the engineered cysteine is in a reduced state.
-
Remove the DTT using a desalting column.
-
-
Spin Labeling Reaction:
-
Add a 10-20 fold molar excess of MTSL to the protein solution. The reaction is typically carried out at room temperature for a few hours or overnight at 4°C, depending on the stability of the protein.
-
-
Removal of Free Spin Label:
-
Remove the unreacted MTSL from the labeled protein using a desalting column or dialysis.
-
-
Reconstitution into Proteoliposomes (Optional but Recommended):
-
For functional and structural studies in a native-like environment, the spin-labeled membrane protein should be reconstituted into liposomes to form proteoliposomes. This is typically achieved by mixing the detergent-solubilized protein with pre-formed liposomes, followed by detergent removal using methods like dialysis or adsorption to Bio-Beads.
-
EPR Spectroscopy
Continuous Wave (CW) EPR
CW-EPR is the most common technique for studying doxyl spin-labeled membranes. The shape of the first-derivative absorption spectrum provides information about the mobility of the spin label.
Typical CW-EPR Spectrometer Parameters:
-
Microwave Frequency: X-band (~9.5 GHz)
-
Microwave Power: Non-saturating, typically 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1.0 - 1.5 G
-
Sweep Width: 100 G
-
Time Constant: 20-60 ms
-
Temperature: Controlled, often varied to study phase transitions.
Saturation Recovery (SR) EPR
SR-EPR is a pulsed EPR technique used to measure the spin-lattice relaxation time (T₁), which is sensitive to the rotational motion of the nitroxide radical. The spin-lattice relaxation rate (T₁⁻¹) can be used as a quantitative measure of membrane fluidity.
Data Analysis and Quantitative Parameters
Order Parameter (S₀)
The order parameter is a measure of the orientational order of the lipid acyl chains. It describes the amplitude of the wobbling motion of the spin label's long molecular axis relative to the membrane normal. An order parameter of S₀ = 1 indicates a perfectly ordered system with no motion, while S₀ = 0 represents isotropic, unrestricted motion. The order parameter can be calculated from the outer (2A'∥) and inner (2A'⊥) hyperfine splittings of the CW-EPR spectrum.
Rotational Correlation Time (τc)
The rotational correlation time is a measure of the rate of rotational motion of the spin label. Shorter correlation times correspond to faster motion and a more fluid environment. For fast, isotropic motion, τc can be estimated from the line heights and linewidths of the EPR spectrum. For the anisotropic and slower motions typical of membranes, more complex simulations are often required.
Spin-Lattice Relaxation Rate (T₁⁻¹)
The spin-lattice relaxation rate, measured by SR-EPR, is directly proportional to the rate of rotational diffusion of the nitroxide moiety and serves as a robust measure of membrane fluidity.
Membrane Depth Parameter (Φ)
The depth of a spin label within the membrane can be determined using power saturation EPR experiments. This involves measuring the accessibility of the spin label to paramagnetic relaxing agents that partition differently between the aqueous and lipid phases (e.g., a water-soluble nickel complex like NiEDDA and membrane-soluble molecular oxygen). The depth parameter (Φ) is calculated from the collision rates of these agents with the spin label. A calibration curve can be generated using doxyl lipids labeled at known positions.
Quantitative Data Summary
The following tables summarize typical values for key parameters obtained from EPR studies of doxyl spin-labeled membranes.
Table 1: Order Parameter (S₀) of n-Doxyl Stearic Acids in Different Lipid Bilayers at 30°C
| Spin Label | DMPC | DPPC | POPC | DPPC + 30% Cholesterol |
| 5-Doxyl SA | ~0.65 | ~0.70 | ~0.60 | ~0.85 |
| 7-Doxyl SA | ~0.60 | ~0.65 | ~0.55 | ~0.80 |
| 10-Doxyl SA | ~0.45 | ~0.50 | ~0.40 | ~0.70 |
| 12-Doxyl SA | ~0.30 | ~0.35 | ~0.25 | ~0.55 |
| 16-Doxyl SA | ~0.15 | ~0.20 | ~0.10 | ~0.30 |
Note: These are approximate values compiled from multiple sources and can vary with experimental conditions.
Table 2: Rotational Diffusion Coefficients (R⊥) and Spin-Lattice Relaxation Rates (T₁⁻¹) for n-Doxyl Phosphatidylcholines (n-PC) in DMPC Membranes at 27°C
| Spin Label | DMPC (R⊥ x 10⁷ s⁻¹) | DMPC + 50% Cholesterol (R⊥ x 10⁷ s⁻¹) | DMPC (T₁⁻¹ µs⁻¹) | DMPC + 50% Cholesterol (T₁⁻¹ µs⁻¹) |
| 5-PC | 3.8 | 2.2 | 0.22 | 0.17 |
| 7-PC | 5.2 | 3.0 | 0.24 | 0.19 |
| 10-PC | 8.5 | 5.5 | 0.32 | 0.25 |
| 12-PC | 12.0 | 8.0 | 0.40 | 0.31 |
| 14-PC | 16.5 | 11.5 | 0.51 | 0.40 |
| 16-PC | 22.0 | 16.0 | 0.65 | 0.52 |
Data adapted from Mainali et al. (2011) and Subczynski et al. (2022).
Visualizations of Key Concepts and Workflows
Caption: Structure of an n-Doxyl Stearic Acid Spin Label.
Caption: Insertion of a Doxyl Spin Label into a Lipid Bilayer.
Caption: Experimental Workflow for Doxyl Spin Labeling EPR.
Caption: Logical Flow of Data Analysis in Doxyl Spin Label EPR.
References
- 1. researchgate.net [researchgate.net]
- 2. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 16:0-10 Doxyl PC as a Membrane Fluidity Probe
This guide provides a comprehensive overview of 1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine (this compound), a powerful tool for investigating the biophysical properties of lipid membranes. We will delve into its mechanism of action, detailed experimental protocols, and applications in research and drug development, with a focus on its use in Electron Paramagnetic Resonance (EPR) spectroscopy to probe membrane fluidity.
Introduction to this compound
This compound is a spin-labeled phospholipid designed to act as a membrane probe.[1][2] It consists of a phosphatidylcholine (PC) headgroup, a palmitoyl (B13399708) (16:0) chain at the sn-1 position, and a stearoyl chain at the sn-2 position.[2] Crucially, a doxyl group, a stable nitroxide radical, is attached to the 10th carbon of the stearoyl chain.[1][2] This strategic placement allows researchers to probe the local environment at a specific depth within the hydrophobic core of a lipid bilayer.
The nitroxide functional group contains an unpaired electron, making it paramagnetic and thus detectable by Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. The spectral line shape of the doxyl probe is highly sensitive to its rotational motion, which in turn is governed by the fluidity (or viscosity) of its immediate surroundings within the membrane.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C46H90N2O10P |
| Molecular Weight | 862.19 g/mol |
| CAS Number | 188004-25-3 |
| Form | Powder |
| Storage Temperature | -20°C |
Mechanism of Action
The utility of this compound as a membrane fluidity probe lies in the motional sensitivity of its nitroxide spin label. When incorporated into a lipid bilayer, the doxyl group's rotation is restricted by the neighboring acyl chains of other lipids.
-
In a fluid, liquid-crystalline phase membrane: The lipid chains are disordered, and the probe experiences relatively fast, isotropic motion. This results in a sharp, three-line EPR spectrum.
-
In a viscous, gel-phase membrane: The lipid chains are tightly packed and ordered, severely restricting the probe's motion. This slow, anisotropic tumbling leads to a broad and poorly resolved EPR spectrum.
By analyzing the EPR spectrum, one can calculate parameters that quantify this motion, such as the rotational correlation time (τ) and the order parameter (S). A decrease in τ signifies an increase in membrane fluidity. The order parameter (S) is a measure of the orientational ordering of the probe; a higher order parameter indicates a more ordered (less fluid) membrane. The 16-DOXYL spin label is hydrophobic and thus penetrates the center of the bilayer.
Experimental Protocols
Preparation of Spin-Labeled Vesicles (Liposomes)
This protocol describes the preparation of small unilamellar vesicles (SUVs) or multilamellar vesicles (MLVs) incorporating this compound for EPR analysis.
Materials:
-
Host lipid(s) (e.g., POPC, DPPC, egg yolk lecithin) in chloroform (B151607)
-
This compound in chloroform (typically 1 mg/mL)
-
Buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 8.0)
-
Chloroform and absolute ethanol
-
Round-bottom flask
-
Rotary evaporator or gentle stream of nitrogen gas
-
Vacuum desiccator
-
Sonicator (probe or bath) or extruder
Procedure:
-
Lipid Mixture Preparation: In a clean round-bottom flask, combine the desired amount of host lipid(s) and this compound. The probe concentration is typically kept low (e.g., 1:2000 molar ratio of probe to lipid) to avoid spin-spin interactions that can complicate the EPR spectrum.
-
Solvent Removal: Dry the lipid mixture to a thin film on the inside of the flask using a rotary evaporator or a gentle stream of nitrogen.
-
Complete Drying: Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the desired buffer to the dried lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL. Vortex the flask to suspend the lipids, creating multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional):
-
For SUVs: Sonicate the MLV suspension using a probe sonicator on ice until the solution clarifies. Alternatively, use a bath sonicator.
-
For LUVs (Large Unilamellar Vesicles): Use an extrusion kit with polycarbonate membranes of a defined pore size (e.g., 100 nm). This method provides a more uniform vesicle size distribution.
-
-
Sample Loading: For EPR measurements, the final liposome (B1194612) suspension is loaded into a capillary tube (e.g., quartz or glass).
EPR Spectroscopy
Instrumentation:
-
X-band EPR spectrometer
-
Temperature controller
-
Capillary tube holder
General EPR Acquisition Parameters:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: Non-saturating power level, typically 5-20 mW (must be optimized)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized to resolve spectral features without over-modulation (e.g., 1-2 Gauss)
-
Sweep Width: ~100 Gauss
-
Temperature: Controlled to the desired experimental temperature.
Procedure:
-
Insert the capillary tube containing the spin-labeled vesicle sample into the EPR cavity.
-
Allow the sample to equilibrate to the desired temperature.
-
Tune the spectrometer and acquire the EPR spectrum.
Data Analysis
The EPR spectrum can be analyzed to extract quantitative data on membrane fluidity.
-
Rotational Correlation Time (τ): For probes undergoing relatively fast motion, τ can be calculated. A smaller τ value indicates higher fluidity.
-
Order Parameter (S): For probes in more ordered environments, the order parameter S provides a measure of the motional restriction. It is calculated from the hyperfine splitting values of the EPR spectrum. An S value of 1 represents a perfectly ordered system, while 0 represents isotropic motion.
Quantitative Data from Literature:
The order parameter of doxyl-labeled lipids is sensitive to the lipid environment. For instance, one study found that the membrane environment in nanodiscs is more ordered (less fluid) than in liposomes.
| Spin Label Position | Sample | Order Parameter (S) |
| 10-Doxyl | AM2-nanodiscs | 0.63 |
| 10-Doxyl | AM2-liposomes | 0.54 |
| 5-Doxyl | AM2-nanodiscs | 0.70 |
| 5-Doxyl | AM2-liposomes | 0.66 |
Visualizations
Mechanism of this compound as a Fluidity Probe
Caption: Mechanism of this compound in a lipid bilayer.
Experimental Workflow for Membrane Fluidity Analysis
Caption: Workflow for membrane fluidity studies using EPR.
Impact of Membrane Fluidity on Protein Function
Caption: Logical flow of how fluidity affects protein function.
Applications in Research and Drug Development
This compound and other n-doxyl phosphocholines are versatile tools with broad applications:
-
Drug-Membrane Interactions: This probe is used to assess how pharmaceutical compounds affect membrane fluidity. Many drugs exert their effects, in part, by partitioning into the lipid bilayer and altering its physical properties. EPR studies can quantify these changes, providing insight into a drug's mechanism of action and potential side effects.
-
Membrane Protein Studies: The fluidity of the lipid bilayer can modulate the structure and function of membrane-embedded proteins. This compound can be used to characterize the lipid environment surrounding a protein and to study how changes in fluidity impact protein conformational changes and activity.
-
Biophysical Research: It is widely used in fundamental research to understand the physical chemistry of lipid bilayers, including phase transitions, domain formation (lipid rafts), and the effects of cholesterol.
-
Fluorescence Quenching: Besides EPR, the doxyl group is an effective quencher of fluorescence. By measuring the quenching of fluorescently labeled molecules (like tryptophan residues in proteins), researchers can determine the proximity of the fluorophore to the doxyl group and thus deduce the position and orientation of molecules within the membrane.
By providing detailed, depth-dependent information about the structure and dynamics of lipid bilayers, this compound remains an invaluable tool for scientists working to unravel the complexities of biological membranes.
References
Unlocking Molecular Insights: An In-depth Technical Guide to Electron Paramagnetic Resonance with Spin Labels
For Researchers, Scientists, and Drug Development Professionals
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling (SDSL), has emerged as a powerful biophysical technique for elucidating the structure, dynamics, and interactions of biomolecules. This guide provides a comprehensive overview of the core principles of spin-label EPR, detailed experimental protocols, and its applications in research and drug development, offering a valuable resource for scientists seeking to leverage this versatile methodology.
Core Principles of Spin-Label EPR
EPR spectroscopy is a magnetic resonance technique that detects unpaired electrons.[1] Since most proteins and nucleic acids are diamagnetic (lacking unpaired electrons), the introduction of a stable paramagnetic probe, or "spin label," at a specific site is necessary.[2][3] The most commonly used spin labels are nitroxide radicals due to their stability and sensitivity of their EPR spectra to the local environment.[2][3]
The process of introducing a spin label at a defined position is known as site-directed spin labeling (SDSL).[4][5] This typically involves introducing a cysteine residue at the site of interest via site-directed mutagenesis, followed by covalent modification of the cysteine's sulfhydryl group with a sulfhydryl-specific nitroxide spin label, such as (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate (B1239399) (MTSL).[4][6]
The EPR spectrum of the attached spin label provides a wealth of information about its local environment, including:
-
Mobility: The lineshape of the EPR spectrum is highly sensitive to the rotational motion of the spin label, which in turn reflects the dynamics of the local protein or nucleic acid backbone.[7][8]
-
Solvent Accessibility: The accessibility of the spin label to solvent can be determined by measuring the relaxation enhancement induced by paramagnetic reagents in the solution.[9]
-
Inter-spin Distances: By introducing two spin labels at different sites, the distance between them can be measured through the dipole-dipole interaction between the unpaired electrons.[10][11]
Key Experimental Techniques
Site-Directed Spin Labeling (SDSL)
The foundational technique of SDSL allows for the precise placement of a spin label to probe a specific region of a biomolecule. The general workflow is as follows:
Double Electron-Electron Resonance (DEER/PELDOR)
Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR), is a pulsed EPR technique used to measure distances between two spin labels.[12][13] The technique is applicable for distances typically in the range of 1.8 to 10 nanometers.[11][14][15] A standard four-pulse DEER sequence is employed to measure the dipolar interaction between the two electron spins, which is dependent on the distance between them.[13][16]
Applications in Research and Drug Development
Spin-label EPR is a versatile tool with broad applications in understanding protein structure and function, as well as in the pharmaceutical industry.
Probing Protein Structure and Conformational Changes
SDSL-EPR can provide crucial information on:
-
Secondary and Tertiary Structure: By systematically labeling residues, patterns in mobility and accessibility can reveal secondary structure elements like alpha-helices and beta-sheets.[17]
-
Conformational Changes: Changes in protein conformation upon ligand binding, substrate turnover, or interaction with other proteins can be monitored by changes in the EPR spectrum, providing insights into the mechanism of action.[7][18]
-
Protein Folding: The folding process can be tracked by monitoring the environment around spin labels introduced at different positions.[3]
Drug Development Applications
EPR spectroscopy plays a significant role in various stages of drug development:
-
Target Validation: Understanding the conformational dynamics of a drug target can aid in the design of more effective therapeutics.
-
Drug-Target Interactions: EPR can be used to study the binding of small molecules and potential drugs to their protein targets, revealing changes in protein dynamics upon binding.[18]
-
Drug Delivery Systems: EPR can characterize drug delivery systems by measuring parameters like microviscosity and micropolarity within the carrier.[11]
-
Free Radical Analysis: EPR is a highly sensitive method for detecting and quantifying free radicals, which can be involved in drug toxicity or degradation.[6] It is also used to assess the impact of sterilization methods like gamma radiation on drug products.[6]
Quantitative Data from Spin-Label EPR
The quantitative nature of EPR data allows for detailed analysis of molecular properties.
Table 1: Typical Distances Measured by DEER/PELDOR
| Biomolecule Type | Typical Distance Range (Å) | Notes |
| Soluble Proteins | 18 - 80 | The upper limit can be extended with deuteration.[10] |
| Membrane Proteins | 18 - 60 | Measurements can be performed in micelles or liposomes. |
| Nucleic Acids | 20 - 70 | Allows for global structural mapping of DNA and RNA.[19] |
| Large Complexes | up to 170 | Achievable in symmetric multimeric proteins with sparse labeling.[15] |
Table 2: Rotational Correlation Times and Local Dynamics
| Rotational Correlation Time (τc) | EPR Spectrum | Interpretation |
| < 1 ns | Sharp, three-line spectrum | Highly mobile, unrestricted environment (e.g., loop or terminus).[20] |
| 1 - 10 ns | Broadened spectrum | Restricted motion, indicative of a more ordered environment (e.g., surface-exposed helix).[21] |
| > 10 ns | "Powder" spectrum | Highly immobilized, buried within the protein core.[21] |
Table 3: Solvent Accessibility Parameter (Π)
| Parameter | Description | Typical Values | Interpretation |
| Π(O₂) | Accessibility to non-polar molecular oxygen | Higher values | Surface exposed residue.[9] |
| Π(NiEDDA) | Accessibility to polar Ni(II) ethylenediamine-N,N'-diacetic acid | Higher values | Surface exposed and in a polar environment.[9] |
Experimental Protocols
Protocol 1: Site-Directed Spin Labeling of a Soluble Protein with MTSL
This protocol outlines the general steps for labeling a purified protein containing a single cysteine residue with the nitroxide spin label MTSL.
-
Protein Preparation:
-
Perform site-directed mutagenesis to introduce a single cysteine at the desired labeling site and remove other accessible native cysteines.[6]
-
Express and purify the protein mutant. During purification, it is advisable to include a reducing agent like Dithiothreitol (DTT) to prevent disulfide bond formation.[6]
-
-
Reduction of Cysteine:
-
Removal of Reducing Agent:
-
Remove the DTT from the protein solution using a desalting column (e.g., PD-10) equilibrated with a DTT-free labeling buffer (e.g., a phosphate (B84403) or HEPES buffer at pH 7.0-8.5).[7] This step is critical as DTT will react with the spin label.
-
-
Labeling Reaction:
-
Prepare a stock solution of MTSL (e.g., 200 mM in acetonitrile (B52724) or DMSO).[6][7]
-
Add a 10- to 50-fold molar excess of the MTSL stock solution to the protein solution.[4][22] The final concentration of the organic solvent should not exceed 1-2% to avoid protein denaturation.
-
Incubate the reaction mixture with gentle agitation. Reaction times can vary from 1-4 hours at room temperature to overnight at 4°C.[22][23]
-
-
Removal of Unreacted Spin Label:
-
Verification of Labeling:
-
Confirm successful labeling and determine the labeling efficiency. This can be done using mass spectrometry (expect a mass increase of ~184-186 Da per MTSL molecule) or by comparing the double integral of the EPR spectrum of the labeled protein with a known standard.[7]
-
Protocol 2: DEER/PELDOR Experiment
This protocol provides a general outline for performing a DEER experiment on a doubly spin-labeled protein sample.
-
Sample Preparation:
-
Prepare the doubly spin-labeled protein sample at a suitable concentration (typically in the range of 50-200 µM).
-
Add a cryoprotectant (e.g., 20-30% glycerol (B35011) or sucrose) to the sample to ensure glassing upon freezing.
-
Transfer the sample into an EPR tube and flash-freeze it in liquid nitrogen.[24]
-
-
EPR Spectrometer Setup:
-
Data Acquisition:
-
The pump pulse is applied at a frequency corresponding to the center of the nitroxide spectrum, while the observer pulses are applied at a different frequency.[16]
-
The intensity of the refocused echo at the observer frequency is measured as a function of the position of the pump pulse (t).[13]
-
The resulting time-domain data will show an echo decay modulated by the dipolar interaction between the two spins.[13]
-
-
Data Analysis:
Signaling Pathways and Logical Relationships
The logical flow of information from the experimental setup to the final structural interpretation in a DEER experiment can be visualized as follows:
By providing detailed insights into molecular structure and dynamics in a near-native environment, spin-label EPR stands as a vital and complementary tool to other structural biology techniques, empowering researchers in both fundamental science and pharmaceutical development.
References
- 1. Beyond structure: Deciphering site‐specific dynamics in proteins from double histidine‐based EPR measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 4. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods and applications of site-directed spin labeling EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Probing Protein Secondary Structure using EPR: Investigating a Dynamic Region of Visual Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulsed EPR Distance Measurements in Soluble Proteins by Site-directed Spin-labeling (SDSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DEER distance measurements on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DEER [epr.muohio.edu]
- 14. DEER Distance Measurements on Proteins | Annual Reviews [annualreviews.org]
- 15. Long distance measurements up to 160 Å in the GroEL tetradecamer using Q-band DEER EPR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An efficient EPR spin-labeling method enables insights into conformational changes in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Enzymatic Spin-labeling of Protein N- and C-Termini for Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. acert.cornell.edu [acert.cornell.edu]
- 25. rupress.org [rupress.org]
Unraveling the Quenching Cascade: A Technical Guide to the Fluorescence Quenching Mechanism of Doxyl-Labeled Lipids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing the fluorescence quenching of doxyl-labeled lipids. Doxyl-labeled lipids are invaluable tools in membrane biophysics, enabling the detailed study of membrane structure, protein-lipid interactions, and the dynamics of lipid bilayers. Understanding the principles of how these spin-labeled lipids quench fluorescence is paramount for the accurate interpretation of experimental data and the design of robust assays. This guide will delve into the theoretical underpinnings of the quenching processes, present key quantitative data, provide detailed experimental protocols, and visualize complex relationships to facilitate a deeper understanding.
Core Mechanisms of Fluorescence Quenching by Doxyl-Labeled Lipids
The quenching of a fluorophore's emission by a doxyl-labeled lipid, a lipid molecule containing a nitroxide spin label, is a short-range phenomenon that can occur through several distinct mechanisms. The two primary mechanisms at play are collisional (dynamic) quenching and static quenching. A third mechanism, Förster Resonance Energy Transfer (FRET), is also a possibility, though collisional quenching is predominantly observed with doxyl moieties.
Collisional (Dynamic) Quenching
Collisional, or dynamic, quenching occurs when the excited fluorophore and the doxyl radical collide. This contact provides a non-radiative pathway for the fluorophore to return to its ground state, thus decreasing fluorescence intensity. This process is diffusion-dependent; the rate of quenching is influenced by factors that affect the mobility of the fluorophore and the quencher within the lipid bilayer, such as membrane fluidity and temperature. An increase in temperature generally leads to faster diffusion and, consequently, an increase in the dynamic quenching rate.
The relationship between the fluorophore's fluorescence lifetime and the quencher concentration is a key indicator of dynamic quenching. In this mechanism, the fluorescence lifetime of the fluorophore is reduced in the presence of the quencher.
Static Quenching
Static quenching, in contrast, involves the formation of a non-fluorescent ground-state complex between the fluorophore and the doxyl-labeled lipid. This complex is formed before excitation occurs. As the concentration of the quencher increases, more fluorophores are locked in this non-emissive state, leading to a decrease in the overall fluorescence intensity. Unlike dynamic quenching, static quenching does not affect the fluorescence lifetime of the uncomplexed fluorophores. The stability of this ground-state complex is often temperature-dependent, with higher temperatures potentially leading to dissociation of the complex and a decrease in static quenching.
Distinguishing Between Dynamic and Static Quenching
The Stern-Volmer equation is a fundamental tool for analyzing fluorescence quenching data and distinguishing between dynamic and static mechanisms. The equation is expressed as:
F₀ / F = 1 + Kₛᵥ[Q]
where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
For dynamic quenching, the Stern-Volmer relationship also applies to the fluorescence lifetimes (τ):
τ₀ / τ = 1 + kₑτ₀[Q]
where:
-
τ₀ is the fluorescence lifetime in the absence of the quencher.
-
τ is the fluorescence lifetime in the presence of the quencher.
-
kₑ is the bimolecular quenching constant.
By measuring both the fluorescence intensity and lifetime as a function of quencher concentration, one can differentiate between the two mechanisms. If both F₀/F and τ₀/τ yield the same Stern-Volmer constant, the quenching is purely dynamic. If F₀/F is greater than τ₀/τ, a contribution from static quenching is indicated.[1][2]
The following diagram illustrates the logical relationship between the different quenching mechanisms.
Quantitative Data on Doxyl-Labeled Lipid Quenching
The efficiency of fluorescence quenching by doxyl-labeled lipids is dependent on several factors, including the specific doxyl-labeled lipid used, the fluorophore, and the lipid bilayer composition. The Stern-Volmer constant (Kₛᵥ) provides a quantitative measure of this efficiency. For quenchers within a lipid bilayer, the concentration is often expressed as the mole fraction of the quencher-labeled lipid, making the Stern-Volmer constant dimensionless.[1]
Below are tables summarizing experimentally determined Stern-Volmer constants for various doxyl-labeled lipids and fluorophores.
Table 1: Stern-Volmer Constants (Kₛᵥ) for Quenching of NBD-PE by Doxyl-Labeled PCs [1][2]
| Quencher | Quenching Type | Kₛᵥ (dimensionless) |
| Tempo-PC | Steady-State | 5.8 |
| Tempo-PC | Lifetime | 2.8 |
| 5-Doxyl-PC | Steady-State | 7.0 |
| 5-Doxyl-PC | Lifetime | 3.8 |
| 7-Doxyl-PC | Steady-State | 5.5 |
| 7-Doxyl-PC | Lifetime | 3.2 |
| 12-Doxyl-PC | Steady-State | 2.6 |
| 12-Doxyl-PC | Lifetime | 2.2 |
Table 2: Apparent Stern-Volmer Constants for Quenching of Tryptophan Fluorescence by Doxyl Stearic Acids [3]
| Fluorophore | Quencher | Apparent Kₛᵥ (mM⁻¹) |
| Tryptophan (in F125 protein) | 5-Doxyl Stearic Acid (5-DSA) | 7 ± 1 |
| Tryptophan (in F125 protein) | 16-Doxyl Stearic Acid (16-DSA) | 3.3 ± 0.2 |
Experimental Protocols
A primary application of fluorescence quenching by doxyl-labeled lipids is Depth-Dependent Fluorescence Quenching (DDFQ). This technique is used to determine the depth of a fluorophore within a lipid bilayer by measuring the quenching efficiency of a series of doxyl-labeled lipids where the doxyl group is positioned at different depths along the acyl chain.
Materials
-
Fluorophore-labeled molecule of interest: Protein, peptide, or lipid labeled with a suitable fluorescent probe (e.g., NBD, Tryptophan).
-
Host lipid: e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC).
-
Doxyl-labeled lipids: A series of n-Doxyl-PCs (e.g., 5-, 7-, 10-, 12-, 14-Doxyl-PC) and headgroup-labeled lipids like Tempo-PC.
-
Buffer: Appropriate for the biological system under study (e.g., phosphate-buffered saline).
-
Organic solvents: Chloroform (B151607), methanol, ethanol (B145695) for lipid handling.
-
Extruder and polycarbonate membranes: For the preparation of large unilamellar vesicles (LUVs).
Experimental Workflow: Depth-Dependent Fluorescence Quenching (DDFQ)
The following diagram outlines the typical workflow for a DDFQ experiment.
Detailed Methodologies
3.3.1. Preparation of Large Unilamellar Vesicles (LUVs)
-
Lipid Mixture Preparation: In a glass vial, combine the desired amounts of the host lipid, the fluorophore-labeled lipid (typically 0.5-1 mol%), and the doxyl-labeled lipid (at various mole percentages, e.g., 5, 10, 15, 20 mol%) from chloroform stocks.
-
Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing vigorously. The final lipid concentration is typically 1-5 mg/mL.
-
Freeze-Thaw Cycles: Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles.
-
Extrusion: Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process generates a homogenous population of LUVs.
3.3.2. Fluorescence Measurements
-
Instrumentation: Use a steady-state and time-resolved spectrofluorometer.
-
Steady-State Measurements:
-
Equilibrate the LUV suspension to the desired temperature in a cuvette.
-
Excite the sample at the fluorophore's excitation maximum and record the emission spectrum. The fluorescence intensity (F) is the peak emission intensity.
-
Measure the fluorescence intensity of a control sample containing no doxyl-labeled lipid (F₀).
-
-
Time-Resolved (Lifetime) Measurements:
-
Use a pulsed light source (e.g., LED or laser) at the fluorophore's excitation wavelength.
-
Collect the fluorescence decay curve.
-
Analyze the decay data using appropriate fitting models (e.g., multi-exponential decay) to determine the fluorescence lifetime (τ).
-
Measure the fluorescence lifetime of a control sample (τ₀).
-
3.3.3. Data Analysis
-
Stern-Volmer Analysis: For each doxyl-labeled lipid, plot F₀/F and τ₀/τ against the mole fraction of the quencher. The slope of the linear fit gives the Stern-Volmer constant (Kₛᵥ).
-
Quenching Profile Construction: Plot a measure of quenching efficiency (e.g., (F₀/F) - 1 or (τ₀/τ) - 1) as a function of the known depth of the doxyl group for each n-Doxyl-PC.
-
Distribution Analysis: Fit the quenching profile to a Gaussian distribution model to determine the mean depth and the width of the distribution of the fluorophore within the membrane.[1]
Conclusion
The fluorescence quenching of doxyl-labeled lipids is a powerful technique for probing the intricacies of lipid membranes. A thorough understanding of the underlying mechanisms—collisional and static quenching—is essential for the accurate interpretation of experimental data. By carefully designing and executing experiments, such as Depth-Dependent Fluorescence Quenching, and applying rigorous data analysis methods, researchers can gain valuable insights into the localization and environment of molecules within the lipid bilayer. This knowledge is critical for advancing our understanding of membrane biology and for the development of new therapeutic agents that target membrane-associated processes.
References
- 1. Measuring Membrane Penetration with Depth-Dependent Fluorescence Quenching: Distribution Analysis is Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REFINING MEMBRANE PENETRATION BY A COMBINATION OF STEADY-STATE AND TIME-RESOLVED DEPTH-DEPENDENT FLUORESCENCE QUENCHING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An Introductory Guide to the Application of 16:0-10 Doxyl PC in Biophysical Research
This technical guide provides an in-depth overview of 16:0-10 Doxyl PC, a spin-labeled phospholipid widely utilized by researchers, scientists, and drug development professionals. This document outlines its core applications, experimental protocols, and data interpretation in the study of membrane biophysics and protein-lipid interactions.
Introduction to this compound
This compound, chemically known as 1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine, is a specialized lipid molecule designed for membrane studies.[1] It incorporates a doxyl nitroxide spin label on the sn-2 acyl chain, which acts as a stable radical probe. This feature makes it a powerful tool for Electron Paramagnetic Resonance (EPR) spectroscopy and fluorescence quenching assays to investigate the structure and dynamics of lipid bilayers. The nitroxide group's position on the acyl chain allows for the probing of specific depths within the membrane.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | 1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine |
| Molecular Formula | C₄₆H₉₀N₂O₁₀P |
| Molecular Weight | 862.19 g/mol [2] |
| CAS Number | 188004-25-3[2] |
| Form | Powder[2] or liquid (in chloroform) |
| Storage Temperature | -20°C[2] |
| Lipid Type | ESR probe, Phospholipid[2] |
Core Applications in Research
This compound is a versatile tool for elucidating various aspects of membrane biology. Its primary applications include:
-
Membrane Fluidity and Order: The EPR spectrum of this compound is sensitive to the local environment, providing quantitative information about membrane fluidity and the order parameter of the lipid acyl chains.
-
Protein-Lipid Interactions: It is used to study how membrane proteins and peptides influence the lipid environment and to probe the accessibility of different regions of membrane-embedded proteins.
-
Fluorescence Quenching Assays: The doxyl group can quench the fluorescence of nearby fluorophores, such as tryptophan residues in proteins, allowing for the determination of the depth of insertion of peptides and proteins into the lipid bilayer.[3][4]
-
Membrane Permeability: By measuring the collision rate of the nitroxide label with paramagnetic quenching agents, the permeability of the membrane to small molecules like oxygen can be assessed.
-
Lipid Trafficking: It has been employed as a biophysical tool to study the mechanisms of lipid transfer between membranes, for instance, by phosphatidylinositol transfer proteins.[1]
Experimental Protocols
Preparation of Liposomes for EPR Spectroscopy
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound for membrane fluidity studies.
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired primary lipid (e.g., POPC) and this compound in chloroform (B151607) at a molar ratio of 200:1.[5]
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a buffer of choice (e.g., 20 mM Tris pH 8.0, 150 mM NaCl) to a final lipid concentration of 1-5 mg/mL.[5]
-
Vortex the mixture for 5-10 minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Liposome Extrusion:
-
To form LUVs with a uniform size distribution, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 11-21 times to ensure a homogenous population of LUVs.
-
-
Sample Preparation for EPR:
-
For EPR measurements, dilute the LUV suspension to a final concentration of 0.03-0.1 mM of the spin-labeled lipid.[1]
-
Transfer the sample into a gas-permeable TPX plastic capillary for EPR analysis.
-
Fluorescence Quenching Assay for Peptide Membrane Insertion
This protocol outlines a method to determine the membrane insertion depth of a tryptophan-containing peptide using this compound as a quencher.
-
Liposome Preparation:
-
Prepare LUVs containing varying molar percentages of this compound (e.g., 0, 2, 5, 10, 15 mol%) with a primary lipid like DOPC.
-
Dissolve the doxyl lipid in absolute ethanol (B145695) to a concentration of 40.3 mM before mixing with the primary lipid in chloroform.[1][3]
-
-
Peptide Incorporation:
-
Add the tryptophan-containing peptide to the LUV suspension at a specific peptide-to-lipid ratio (e.g., 1:200).
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for peptide insertion into the liposomes.
-
-
Fluorescence Measurement:
-
Measure the tryptophan fluorescence emission spectra (typically from 300 to 400 nm) with an excitation wavelength of 280 nm.
-
Record the fluorescence intensity at the emission maximum for each sample with varying concentrations of this compound.
-
-
Data Analysis:
-
Plot the ratio of fluorescence intensity in the presence (I) and absence (I₀) of the quencher as a function of the quencher concentration.
-
The degree of quenching provides information about the proximity of the tryptophan residue to the doxyl group at the 10th carbon position of the acyl chain.
-
Data Presentation
The following table summarizes quantitative data from a study investigating the membrane order parameter using this compound in different model membrane systems.
| Membrane System | Order Parameter (S) |
| AM2-nanodiscs | 0.63 |
| AM2-liposomes | 0.54 |
Data from "Conformation of influenza AM2 membrane protein in nanodiscs and liposomes." A higher order parameter indicates a more ordered and less fluid membrane environment.[3]
Visualizations
Probing Membrane Depth with Doxyl-Labeled Phospholipids
The following diagram illustrates the principle of using doxyl-labeled PCs with the spin label at different positions to probe the local environment at various depths within a lipid bilayer.
Caption: Probing membrane depth with this compound.
Experimental Workflow for EPR-Based Membrane Fluidity Analysis
The following diagram outlines the typical workflow for conducting an EPR experiment to measure membrane fluidity using this compound.
Caption: Workflow for membrane fluidity analysis using EPR.
Conclusion
This compound is an invaluable tool for researchers in biophysics, biochemistry, and drug development. Its ability to provide detailed information about the lipid bilayer environment at a specific depth makes it particularly useful for studying membrane structure, dynamics, and interactions with other molecules. The protocols and data presented in this guide offer a starting point for the effective application of this powerful spin-labeled phospholipid in a research setting.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Non-vesicular phosphatidylinositol transfer plays critical roles in defining organelle lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformation of influenza AM2 membrane protein in nanodiscs and liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Lipid-Driven Conformational Transitions in the KvAP Voltage Sensing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Probing Membrane Dynamics and Lipid-Protein Interactions using 16:0-10 Doxyl PC and EPR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with site-directed spin labeling, is a powerful biophysical technique for investigating the structure and dynamics of biological membranes.[1][2] 1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine (16:0-10 Doxyl PC) is a spin-labeled phospholipid analog commonly used as a probe to study membrane properties at a specific depth within the lipid bilayer. The doxyl group, a stable nitroxide radical, provides a paramagnetic center whose EPR spectrum is sensitive to its local environment, including polarity, oxygen concentration, and motional dynamics. This application note provides a detailed experimental protocol for the use of this compound in EPR studies to characterize liposomal membrane properties and to investigate lipid-protein interactions.
Principle of the Method
The EPR spectrum of a nitroxide spin label is characterized by its hyperfine splitting, which is sensitive to the rotational motion of the probe. In a fluid lipid bilayer, this compound undergoes rapid anisotropic motion, resulting in a characteristic EPR spectrum. Changes in membrane fluidity, induced by factors such as temperature, cholesterol content, or the presence of membrane-associated proteins, will alter the motional freedom of the spin label and can be detected as changes in the EPR lineshape.
Furthermore, when a membrane protein is present, the EPR spectrum of this compound can often be resolved into two components: a "mobile" or "bulk" component, corresponding to the spin label in the fluid bilayer, and a "motionally restricted" or "immobile" component, representing the spin label interacting with the surface of the protein.[3] By analyzing the composite spectrum, the fraction of motionally restricted lipids can be quantified, providing insights into the stoichiometry and selectivity of lipid-protein interactions.
Experimental Protocols
Materials and Reagents
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired bilayer-forming lipid
-
1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine (this compound)[4][5]
-
Buffer solution (e.g., 20 mM Tris pH 8.0, 150 mM NaCl)
-
Nitrogen gas
-
Glass vials
-
Rotary evaporator
-
Bath sonicator or extruder
-
EPR spectrometer and accessories (e.g., quartz capillaries)
Protocol 1: Preparation of Spin-Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound using the thin-film hydration method followed by extrusion.
-
Lipid Mixture Preparation:
-
In a clean glass vial, prepare a solution of the primary lipid (e.g., POPC) and this compound in chloroform. A typical molar ratio of lipid to spin label is between 150:1 and 2000:1.[6]
-
For example, to prepare 1 mg of total lipid with a 200:1 molar ratio, mix the appropriate volumes of stock solutions of POPC and this compound in chloroform.
-
-
Thin Film Formation:
-
Evaporate the chloroform from the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours.
-
-
Hydration:
-
Add the desired buffer solution to the vial containing the dry lipid film. The final lipid concentration is typically in the range of 1-20 mM.
-
Vortex the vial vigorously to disperse the lipid film, creating a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (for LUV formation):
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Hydrate the membrane with buffer.
-
Transfer the MLV suspension to one of the extruder syringes.
-
Pass the suspension through the membrane a specified number of times (e.g., 11-21 passes) to form LUVs of a uniform size.
-
-
Sample Preparation for EPR:
-
To prevent aggregation, it is recommended to prepare aqueous stock solutions of n-DOXYL PCs at a concentration of 2 mM and store them in plastic containers.[4][5][7] For EPR measurements, dilute these stock solutions to a final concentration of 0.03-0.1 mM.[4][5][7]
-
Transfer an aliquot of the liposome (B1194612) suspension into a gas-permeable quartz capillary for EPR analysis.
-
Protocol 2: EPR Data Acquisition
The following are typical instrument settings for an X-band EPR spectrometer. These parameters may need to be optimized for specific samples and instruments.
| Parameter | Typical Value |
| Microwave Frequency | ~9.5 GHz (X-band) |
| Microwave Power | 2 mW |
| Modulation Frequency | 100 kHz |
| Modulation Amplitude | 1.0 G |
| Scan Width | 150 G |
| Sweep Time | 41.96 s |
| Time Constant | 20.48 ms |
| Number of Points | 1024 or 2048 |
| Temperature | Room Temperature (or as required by the experiment) |
Table 1: Typical X-band EPR Spectrometer Settings for this compound in Liposomes.[8][9]
Protocol 3: Data Analysis of Two-Component Spectra
When studying lipid-protein interactions, the resulting EPR spectrum is often a superposition of a mobile and a motionally restricted component. The fraction of the motionally restricted component can be determined by spectral subtraction or simulation.
-
Acquire Spectra:
-
Record the EPR spectrum of the spin-labeled liposomes in the presence of the protein of interest (composite spectrum).
-
Record the EPR spectrum of the spin-labeled liposomes in the absence of the protein (mobile component spectrum).
-
Ideally, obtain a spectrum of the pure motionally restricted component, although this is often not experimentally feasible.
-
-
Spectral Subtraction:
-
Normalize the double integrals of the composite and mobile spectra to the same spin concentration.
-
Subtract the mobile spectrum from the composite spectrum with a variable weighting factor until the features of the mobile component are eliminated, leaving the spectrum of the motionally restricted component.
-
The weighting factor used in the subtraction corresponds to the fraction of the mobile component. The fraction of the motionally restricted component is then calculated as 1 - (fraction of mobile component).
-
-
Spectral Simulation:
-
Alternatively, the composite spectrum can be fit using software that simulates EPR spectra based on parameters such as rotational correlation times and order parameters for each component. This method can provide more detailed information about the dynamics of each lipid population.
-
Data Presentation
The quantitative data obtained from the analysis of two-component EPR spectra can be summarized in a table for easy comparison.
| Sample | Protein Concentration (µM) | Fraction of Motionally Restricted this compound |
| Liposomes only | 0 | 0.00 |
| Liposomes + Protein X | 10 | 0.15 ± 0.02 |
| Liposomes + Protein X | 20 | 0.28 ± 0.03 |
| Liposomes + Protein X | 50 | 0.45 ± 0.04 |
Table 2: Example of quantitative data from an EPR titration experiment showing the increase in the fraction of motionally restricted this compound with increasing concentration of a membrane-binding protein.
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway
Experimental Workflow
Figure 1: Experimental workflow for EPR studies of spin-labeled liposomes.
Hypothetical Signaling Pathway: GPCR-Mediated Lipid Ordering
This diagram illustrates a hypothetical signaling pathway where the activation of a G-protein coupled receptor (GPCR) leads to changes in membrane lipid order, which could be detected by this compound EPR.
Figure 2: Hypothetical GPCR signaling pathway leading to changes in membrane lipid order.
References
- 1. Frontiers | Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Studying Lipid-Protein Interactions with Electron Paramagnetic Resonance Spectroscopy of Spin-Labeled Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 6. Structural Basis of Lipid-Driven Conformational Transitions in the KvAP Voltage Sensing Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Conformation of influenza AM2 membrane protein in nanodiscs and liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Dynamics of Biological Membranes: Application and Protocols for 16:0-10 Doxyl PC in Fluidity Measurements
Abstract
This document provides detailed application notes and protocols for the use of 1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine (16:0-10 Doxyl PC) in the assessment of membrane fluidity. Designed for researchers, scientists, and professionals in drug development, these guidelines outline the principles and practical steps for employing this powerful spin-labeled lipid probe. Methodologies for Electron Paramagnetic Resonance (EPR) spectroscopy are detailed, alongside data interpretation and presentation.
Introduction to this compound
This compound is a phosphatidylcholine molecule synthetically modified to contain a doxyl nitroxide spin label on the 10th carbon of the sn-2 acyl chain.[1] This strategic placement allows for the probing of the biophysical properties at a specific depth within the hydrophobic core of the lipid bilayer.[1][2] The unpaired electron of the nitroxide group makes it paramagnetic, enabling its detection and characterization by Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.[3] The motion of the spin label is sensitive to its local environment, providing a direct measure of membrane fluidity.[4][5]
The primary application of this compound is in the characterization of membrane dynamics.[4][6] Changes in the EPR spectrum of the spin label reflect alterations in the rotational motion of the lipid acyl chains, which is a key indicator of membrane fluidity.[4] This probe is particularly valuable for investigating the effects of drugs, proteins, and other molecules on membrane structure and function. Additionally, n-doxyl labeled phosphocholines can act as fluorescent quenchers in studies of lipid bilayer structure.[1][7]
Key Experimental Techniques
The principal technique for utilizing this compound is EPR spectroscopy. Both continuous-wave (CW) EPR and saturation-recovery (SR) EPR are powerful methods for gleaning information about membrane fluidity.
-
Continuous-Wave (CW) EPR: This conventional technique provides information about the mobility of the spin label through the analysis of the EPR spectrum lineshape. From the CW-EPR spectrum, the order parameter (S) can be calculated, which reflects the degree of orientational restriction of the acyl chain. A higher order parameter indicates a more ordered, less fluid membrane.[8]
-
Saturation-Recovery (SR) EPR: This advanced technique measures the spin-lattice relaxation rate (T₁⁻¹), which is directly proportional to the rotational diffusion rate of the nitroxide moiety.[4][5] T₁⁻¹ is a sensitive and quantitative measure of local membrane dynamics and can be used to generate detailed fluidity profiles across the membrane by using a series of n-doxyl spin labels.[4][6][9]
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from studies utilizing n-doxyl PC spin labels to measure membrane order parameters in different model membrane systems.
| Membrane System | Spin Label | Order Parameter (S) | Reference |
| AM2-nanodiscs | 10-DOXYL PC | 0.63 | [8] |
| AM2-liposomes | 10-DOXYL PC | 0.54 | [8] |
| AM2-nanodiscs | 5-DOXYL PC | 0.70 | [8] |
| AM2-liposomes | 5-DOXYL PC | 0.66 | [8] |
Table 1: Comparison of Order Parameters in Nanodiscs and Liposomes. This data indicates that the lipid environment in nanodiscs is generally more ordered (less fluid) compared to liposomes, as reflected by the higher order parameters for both 5- and 10-doxyl PC probes.[8]
Experimental Protocols
Preparation of Spin-Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing this compound for EPR analysis.
Materials:
-
Host lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphorylcholine - DMPC)
-
This compound
-
Buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl)
-
Nitrogen gas source
-
Sonicator or extruder
Procedure:
-
In a round-bottom flask, dissolve the host lipid and this compound (at a molar ratio of 1:2000 to 1:500, probe to lipid) in chloroform.[10]
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously.[10]
-
For LUV formation, subject the hydrated lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create vesicles of uniform size.
-
The spin-labeled liposome (B1194612) suspension is now ready for EPR analysis.
EPR Spectroscopy Measurements
This protocol provides a general outline for acquiring EPR data. Instrument-specific parameters will need to be optimized.
Instrumentation:
-
X-band EPR spectrometer
Procedure:
-
Transfer an aliquot of the spin-labeled liposome suspension into a suitable EPR sample tube (e.g., a quartz capillary).
-
Place the sample tube into the EPR resonator.
-
Tune the spectrometer and optimize the magnetic field modulation and microwave power to achieve an adequate signal-to-noise ratio without causing signal distortion.
-
For CW-EPR, scan the magnetic field over a range appropriate for the nitroxide spin label (typically around 100 Gauss centered at g ≈ 2.005).
-
For SR-EPR, utilize the appropriate pulse sequences to measure the spin-lattice relaxation time (T₁).
-
Record and save the EPR spectra for subsequent data analysis.
Data Analysis
CW-EPR Spectra:
-
The order parameter (S) can be calculated from the hyperfine splitting parameters of the EPR spectrum. This provides a measure of the motional restriction of the spin label.
SR-EPR Data:
-
The spin-lattice relaxation rate (T₁⁻¹) is determined from the saturation recovery curves.[4] This value is a direct measure of the local membrane dynamics.[4][5]
-
Rotational diffusion coefficients (R⊥ and R∥) can also be derived from more complex spectral simulations, providing a more detailed picture of the anisotropic motion of the spin label within the membrane.[4][9]
Visualized Workflows and Concepts
The following diagrams illustrate the experimental workflow and the conceptual basis of using this compound for membrane fluidity measurements.
Caption: Experimental workflow for membrane fluidity measurement using this compound and EPR spectroscopy.
Caption: Conceptual relationship between membrane fluidity and the EPR signal of this compound.
Applications in Research and Drug Development
The methodologies described herein are applicable to a wide range of research and development areas:
-
Characterization of Drug-Membrane Interactions: Assess how pharmaceutical compounds alter the fluidity and organization of cell membranes, which can be critical for their mechanism of action and potential toxicity.
-
Protein-Lipid Interactions: Investigate the influence of membrane-associated proteins and peptides on the physical state of the lipid bilayer.
-
Disease Model Studies: Compare the membrane fluidity of cells or model membranes mimicking healthy and diseased states to understand the role of membrane dynamics in pathology.
-
Formulation Development: Characterize the effects of different lipid compositions and excipients on the properties of liposomal drug delivery systems.
Conclusion
This compound is a versatile and powerful tool for the quantitative analysis of membrane fluidity. When coupled with EPR spectroscopy, it provides detailed insights into the dynamic nature of lipid bilayers. The protocols and information presented in this document offer a solid foundation for researchers and drug development professionals to effectively utilize this spin-labeled lipid in their studies of membrane biology and pharmacology.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Conformation of influenza AM2 membrane protein in nanodiscs and liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis of Lipid-Driven Conformational Transitions in the KvAP Voltage Sensing Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporating 16:0-10 Doxyl PC into Nanodiscs for Biophysical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanodiscs have emerged as a powerful tool for the solubilization and functional study of membrane proteins in a native-like lipid bilayer environment. These discoidal structures, composed of a phospholipid bilayer encircled by two copies of a membrane scaffold protein (MSP), offer a detergent-free and more physiologically relevant alternative to traditional liposomes and micelles. The incorporation of biophysical probes, such as spin-labeled lipids, into nanodiscs enables detailed characterization of membrane protein structure, dynamics, and interactions.
This document provides detailed application notes and protocols for the incorporation of 1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine (16:0-10 Doxyl PC) into nanodiscs. This compound is a widely used spin-labeled phospholipid that, when incorporated into a lipid bilayer, can report on local membrane fluidity, polarity, and oxygen accessibility via Electron Paramagnetic Resonance (EPR) spectroscopy. These measurements are invaluable for understanding how membrane proteins modulate their local lipid environment and how, in turn, the lipid environment influences protein function.
Key Applications
-
Membrane Fluidity and Order: The doxyl spin label on the acyl chain of this compound is sensitive to the motional freedom of the lipid chains. EPR spectroscopy can be used to determine the order parameter (S), providing a quantitative measure of membrane fluidity in the vicinity of a reconstituted membrane protein.
-
Membrane Protein-Lipid Interactions: By comparing the EPR spectra of this compound in empty nanodiscs versus those containing a membrane protein, specific protein-lipid interactions can be inferred.
-
Oxygen Accessibility: The collision of molecular oxygen with the nitroxide spin label leads to a broadening of the EPR signal. This property can be exploited to measure the local oxygen concentration and permeability of the nanodisc bilayer, which can be altered by the presence of a membrane protein.
-
Structural Dynamics of Membrane Proteins: Changes in the EPR spectrum of this compound upon ligand binding or conformational changes of an embedded membrane protein can provide insights into the protein's structural dynamics.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the assembly and characterization of nanodiscs containing this compound.
Table 1: Recommended Molar Ratios for Nanodisc Assembly
| Component | Molar Ratio (Empty Nanodiscs with MSP1D1) | Molar Ratio (Membrane Protein-Containing Nanodiscs with MSP1D1) | Reference |
| Primary Phospholipid (e.g., POPC) | 65 | 130 | [1] |
| This compound | 0.0325 (0.05 mol%) | 0.065 (0.05 mol%) | Inferred from common practice |
| Membrane Scaffold Protein (MSP1D1) | 1 | 2 | [2] |
| Target Membrane Protein | N/A | 4 | [2] |
Table 2: Biophysical Parameters of 10-Doxyl Labeled Lipids in Nanodiscs
| Parameter | Value in Nanodiscs | Value in Liposomes | Reference |
| Order Parameter (S) of 10-Doxyl Lipid | 0.63 | 0.54 | [2] |
Table 3: Typical EPR Spectrometer Settings for Doxyl Spin Labels in Membranes
| Parameter | Setting | Reference |
| Incident Microwave Power | 2.0 mW | [3] |
| Modulation Frequency | 100 kHz | |
| Modulation Amplitude | 1.0 Gauss | |
| Scan Width | 120 Gauss |
Experimental Protocols
Protocol 1: Preparation of Nanodiscs Containing this compound (and an Optional Membrane Protein)
This protocol outlines the self-assembly of nanodiscs incorporating the spin-labeled phospholipid this compound. The procedure can be adapted to include a detergent-solubilized membrane protein of interest.
Materials:
-
Primary phospholipid stock solution (e.g., 50 mg/mL POPC in chloroform)
-
This compound stock solution (1 mg/mL in chloroform)
-
Membrane Scaffold Protein (MSP) (e.g., MSP1D1) in a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
-
Detergent-solubilized membrane protein of interest (optional)
-
Sodium cholate (B1235396)
-
Bio-Beads SM-2
-
Assembly Buffer: 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Glass vials
-
Nitrogen or argon gas source
-
Sonicator bath
-
Rotating incubator
Procedure:
-
Lipid Film Preparation: a. In a glass vial, combine the primary phospholipid and this compound in chloroform (B151607) to achieve the desired molar ratio (e.g., a 1:2000 molar ratio of spin-labeled lipid to primary lipid is a good starting point to avoid spin-spin interactions). b. Dry the lipid mixture to a thin film under a gentle stream of nitrogen or argon gas. c. Remove residual solvent by placing the vial under high vacuum for at least 2 hours.
-
Lipid Solubilization: a. Resuspend the dried lipid film in Assembly Buffer containing sodium cholate. A 2:1 molar ratio of cholate to total lipid is typically used. b. Vortex and sonicate the mixture in a bath sonicator until the solution is clear.
-
Assembly Mixture Preparation: a. In a fresh tube, combine the cholate-solubilized lipids, MSP, and (if applicable) the detergent-solubilized membrane protein according to the molar ratios in Table 1. b. Add Assembly Buffer to reach the final desired volume. The final lipid concentration should be between 5-20 mM. The final cholate concentration should be above its critical micelle concentration (CMC), typically >14 mM. c. Incubate the assembly mixture on ice or at 4°C for 1 hour with gentle agitation.
-
Detergent Removal and Nanodisc Formation: a. Add prepared Bio-Beads SM-2 to the assembly mixture at a ratio of 0.8 g of beads per 1 mL of mixture. b. Incubate the mixture at 4°C for 4-12 hours on a rotator to facilitate detergent removal and nanodisc self-assembly.
-
Purification: a. Carefully remove the supernatant containing the assembled nanodiscs from the Bio-Beads. b. Purify the nanodiscs by size-exclusion chromatography (SEC) using a column such as a Superdex 200. Elute with SEC Buffer. c. Monitor the elution profile at 280 nm. Assembled nanodiscs will elute as a monodisperse peak at a volume corresponding to their size. Empty nanodiscs and protein-containing nanodiscs will have different elution volumes. d. If a tagged membrane protein was used, affinity chromatography can be performed to separate protein-containing nanodiscs from empty nanodiscs.
Protocol 2: EPR Spectroscopy of this compound in Nanodiscs
This protocol provides a general procedure for acquiring continuous-wave (CW) EPR spectra of nanodiscs containing this compound.
Materials:
-
Purified nanodiscs containing this compound (from Protocol 1)
-
EPR capillaries (e.g., quartz or glass)
-
EPR spectrometer (X-band)
-
Dewar for temperature control
Procedure:
-
Sample Preparation: a. Concentrate the purified nanodisc sample to a final this compound concentration of 0.03-0.1 mM. b. Load the sample into an EPR capillary.
-
EPR Spectrum Acquisition: a. Place the sample in the EPR spectrometer's resonant cavity. b. Set the temperature as required for the experiment (e.g., room temperature). c. Acquire the CW-EPR spectrum using parameters similar to those listed in Table 3. These settings may need to be optimized for your specific instrument and sample. d. For oxygen accessibility measurements, acquire spectra under both nitrogen and air-saturated conditions.
-
Data Analysis: a. Analyze the resulting EPR spectrum to determine parameters such as the order parameter (S), rotational correlation times, and hyperfine splitting constants. b. For oxygen accessibility experiments, the difference in the line broadening between nitrogen and air-saturated samples can be used to calculate the oxygen collision rate.
Visualizations
Caption: Workflow for the assembly and analysis of nanodiscs containing this compound.
References
- 1. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation of influenza AM2 membrane protein in nanodiscs and liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Lipid-Driven Conformational Transitions in the KvAP Voltage Sensing Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Site-Directed Spin Labeling with Doxyl Stearic Acids for Probing Protein Structure and Dynamics
References
- 1. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Calculating Membrane Order Parameter with 16:0-10 Doxyl PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluidity and order of cellular membranes are critical parameters that influence a vast array of biological processes, including signal transduction, membrane protein function, and drug-membrane interactions. The membrane order parameter (S) provides a quantitative measure of the motional freedom of lipid acyl chains within the bilayer. A higher order parameter signifies a more ordered, rigid membrane, while a lower value indicates a more fluid, disordered environment. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, employing spin-labeled lipids such as 1-palmitoyl-2-(10-doxylstearoyl)-sn-glycero-3-phosphocholine (16:0-10 Doxyl PC), is a powerful technique to probe the local dynamics and order of lipid membranes. The doxyl group, a stable nitroxide radical, provides a sensitive spectroscopic handle to report on its local environment.
These application notes provide a detailed protocol for the preparation of liposomes containing this compound and the subsequent determination of the membrane order parameter using ESR spectroscopy. Furthermore, we discuss the application of this technique in understanding the role of membrane order in cellular signaling, with a specific focus on G protein-coupled receptor (GPCR) function within lipid rafts.
Data Presentation: Membrane Order Parameter (S) of Doxyl-Labeled Phosphatidylcholines
The following table summarizes representative order parameter (S) values for doxyl-labeled phosphatidylcholines in different model membrane systems. These values illustrate the influence of lipid composition, cholesterol content, and the position of the doxyl label on membrane order.
| Spin Label | Membrane Composition | Temperature (°C) | Order Parameter (S) | Reference |
| This compound | DMPC | 25 | ~0.6 | [1] |
| This compound | DMPC + 40 mol% Cholesterol | 25 | ~0.8 | [1] |
| 5-Doxyl Stearic Acid | Egg PC | 25 | 0.68 | [2] |
| 16-Doxyl Stearic Acid | Egg PC | 25 | 0.21 | [2] |
| 10-Doxyl PC | AM2-nanodiscs (POPC) | Not Specified | 0.63 | |
| 10-Doxyl PC | AM2-liposomes (POPC) | Not Specified | 0.54 |
Experimental Protocols
Protocol 1: Preparation of Liposomes with this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
-
Cholesterol
-
1-palmitoyl-2-(10-doxylstearoyl)-sn-glycero-3-phosphocholine (this compound)
-
Buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Heating block or water bath
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
In a clean round-bottom flask, dissolve the desired amounts of POPC, cholesterol (if applicable), and this compound (typically 1 mol%) in chloroform.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder and syringes to a temperature above the lipid phase transition temperature.
-
Transfer the MLV suspension into one of the syringes.
-
Force the suspension through the polycarbonate membrane by passing it back and forth between the two syringes for an odd number of passes (e.g., 11 or 21 times). This process generates LUVs of a defined size.
-
-
Sample Preparation for ESR:
-
Transfer the final LUV suspension to a suitable ESR sample tube, such as a glass capillary tube.
-
The final lipid concentration for ESR measurements is typically in the range of 1-10 mg/mL.
-
Protocol 2: ESR Spectroscopy and Order Parameter Calculation
Instrumentation:
-
X-band ESR spectrometer
-
Temperature controller
ESR Data Acquisition:
-
Place the ESR sample tube containing the liposome (B1194612) suspension into the ESR spectrometer's resonant cavity.
-
Allow the sample to equilibrate at the desired temperature.
-
Acquire the ESR spectrum. Typical X-band ESR spectrometer settings are:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: Non-saturating (e.g., 5-10 mW)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: Optimized for resolution without line broadening (e.g., 1-2 G)
-
Sweep width: 100-150 G
-
Time constant and sweep time: Adjusted to achieve a good signal-to-noise ratio.
-
Calculation of the Order Parameter (S):
The order parameter (S) is a measure of the amplitude of the wobbling motion of the spin label's long molecular axis with respect to the membrane normal. It can be calculated from the outer and inner hyperfine splittings (2A'∥ and 2A'⊥) of the ESR spectrum using the following equation:
S = (A'∥ - A'⊥) / (Azz - Axx)
Where:
-
A'∥ is half of the outer hyperfine splitting, measured between the two outermost peaks of the spectrum.
-
A'⊥ is half of the inner hyperfine splitting, which can be estimated from the spectrum.
-
Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a crystalline environment (Azz ≈ 32-34 G, Axx ≈ 6-7 G).
A correction factor for the polarity of the environment is often applied to A'⊥.
Mandatory Visualizations
Application in Drug Development: Membrane Order and GPCR Signaling
The organization of the cell membrane into domains of varying order, such as lipid rafts, plays a crucial role in regulating the function of membrane proteins, including G protein-coupled receptors (GPCRs). Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which makes them more ordered and thicker than the surrounding bilayer.
Many GPCRs and their associated signaling partners, such as G proteins and effector enzymes, are preferentially localized within lipid rafts.[3][4] This colocalization is thought to enhance signaling efficiency by increasing the local concentration of signaling components and facilitating their interactions.[5] The ordered lipid environment of rafts can also modulate the conformational state and activity of GPCRs.[6]
Implications for Drug Development:
-
Drug Partitioning and Efficacy: The partitioning of a drug into specific membrane domains can significantly impact its interaction with a target receptor. Drugs that preferentially partition into lipid rafts may have altered efficacy for raft-localized GPCRs.
-
Modulation of Membrane Order: Some drugs can directly alter the order and fluidity of the cell membrane. This can indirectly affect GPCR signaling by disrupting the integrity of lipid rafts or by altering the conformational dynamics of the receptor.
-
Targeting Raft-Associated Signaling Complexes: Understanding the role of membrane order in GPCR function opens up new avenues for drug design, where compounds could be developed to specifically target the lipid environment of a receptor to modulate its activity.
By using techniques like ESR with this compound, researchers can investigate how drug candidates affect membrane order and, consequently, the function of important drug targets like GPCRs. This information is invaluable for the rational design and development of more effective and specific therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid content and ESR determination of plasma membrane order parameter in Candida albicans sterol mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization and signaling of GPCRs in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The evolving role of lipid rafts and caveolae in G protein-coupled receptor signaling: implications for molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Raft-Mediated Regulation of G-Protein Coupled Receptor Signaling by Ligands which Influence Receptor Dimerization: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing aggregation of 16:0-10 Doxyl PC in solution
Welcome to the technical support center for 16:0-10 Doxyl PC (1-palmitoyl-2-(10-doxyl-stearoyl)-sn-glycero-3-phosphocholine). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals prevent its aggregation in solution, ensuring reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a spin-labeled phospholipid used as a membrane probe, particularly in Electron Paramagnetic Resonance (EPR) studies.[1] It is an amphipathic molecule, meaning it has a hydrophilic (water-loving) phosphocholine (B91661) headgroup and a hydrophobic (water-fearing) tail containing the doxyl spin label. In aqueous solutions, these molecules tend to self-assemble to minimize the unfavorable interaction between their hydrophobic tails and water, leading to the formation of aggregates, micelles, or vesicles. If not handled correctly, this can result in uncontrolled aggregation and precipitation.
Q2: My solution of this compound appears cloudy or has visible precipitates. What happened?
A2: Cloudiness or precipitation is a clear sign of uncontrolled aggregation. This typically occurs when the concentration of the lipid in an aqueous buffer exceeds its solubility limit or its critical micelle concentration (CMC) without the use of a proper solubilization protocol. Factors like incorrect solvent, improper mixing, temperature, and storage in glass vials for aqueous solutions can contribute to this issue.[1][2]
Q3: What is the recommended storage procedure for this compound?
A3: this compound, whether in powder or organic solvent form, should be stored at -20°C.[2] If it is dissolved in an organic solvent like chloroform (B151607), it must be stored in a glass container with a Teflon-lined cap to prevent leaching of impurities from plastics.[3][4] For short-term storage of aqueous preparations, plastic containers are recommended to prevent aggregation that can be promoted by glass surfaces.[1][2]
Q4: What is the Critical Micelle Concentration (CMC) for this compound?
A4: While the exact CMC for this compound is not readily published, it is expected to be very low, similar to other long-chain diacyl phospholipids (B1166683) like 16:0 PC (CMC ≈ 0.46 nM).[5] The presence of the doxyl group on the acyl chain can also influence its aggregation properties.[6] It is crucial to assume a low CMC and handle the lipid accordingly, keeping concentrations in aqueous buffers low unless you intend to form vesicles.
Troubleshooting Guide: Preventing and Resolving Aggregation
This guide addresses common issues encountered when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Cloudy Aqueous Solution | Concentration is too high, exceeding the lipid's solubility or CMC. | For EPR studies, dilute your stock solution to a final working concentration of 0.03-0.1 mM.[1][2] If you need a higher concentration, you must follow a protocol to form stable vesicles (e.g., extrusion or sonication). |
| Precipitate Forms Over Time | Improper storage of aqueous solution (e.g., in glass vial). Spontaneous aggregation. | Prepare aqueous stock solutions up to 2 mM and store them in plastic containers.[1][2] Use aqueous solutions as fresh as possible. For long-term storage, keep the lipid in an organic solvent at -20°C.[3][4] |
| Difficulty Dissolving Powder | The lipid powder is being directly added to an aqueous buffer. | This compound should first be dissolved in a suitable organic solvent like chloroform or ethanol.[2][7] This organic stock can then be used for subsequent preparation steps. |
| Inconsistent Experimental Results | The lipid is in an aggregated state, leading to variability in its effective concentration and interaction with other molecules. | Ensure the lipid is properly solubilized. Follow the detailed protocols below for preparing either a dilute solution or a stable vesicle suspension. Visual clarity is a good first indicator of a successful preparation. |
Experimental Protocols
Protocol 1: Preparation of a Dilute Aqueous Solution for EPR Studies
This protocol is designed to prepare a low-concentration, non-aggregated solution of this compound suitable for EPR spectroscopy.
Materials:
-
This compound (powder or in chloroform)
-
Chloroform or Ethanol (spectroscopic grade)
-
High-purity aqueous buffer (e.g., PBS, Tris)
-
Glass vial with Teflon-lined cap
-
Plastic microcentrifuge tubes or vials
-
Gentle stream of nitrogen or argon gas
-
Vortex mixer
Methodology:
-
Prepare an Organic Stock Solution:
-
Aliquot and Dry Lipid Film:
-
Transfer a precise volume of the organic stock solution into a clean glass test tube.
-
Dry the solvent under a gentle stream of nitrogen or argon gas in a fume hood. Rotate the tube to create a thin, even film on the bottom.
-
To remove residual solvent, place the tube under high vacuum for at least 1-2 hours.[7]
-
-
Hydrate the Lipid Film:
-
Final Dilution and Storage:
Protocol 2: Preparation of Unilamellar Vesicles (Liposomes)
This protocol is for creating a stable suspension of small unilamellar vesicles (SUVs), which is necessary when working at higher lipid concentrations.
Materials:
-
Same as Protocol 1, plus:
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Two gas-tight glass syringes
Methodology:
-
Prepare Dried Lipid Film:
-
Follow steps 1 and 2 from Protocol 1. If creating mixed-lipid vesicles, co-dissolve all lipids in the organic solvent before drying.
-
-
Hydrate to Form Multilamellar Vesicles (MLVs):
-
Add the aqueous buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).
-
Vortex vigorously. The resulting solution will be milky and opaque, indicating the formation of MLVs.[7]
-
Optional but recommended: To improve hydration, allow the suspension to incubate for 30-60 minutes above the lipid's phase transition temperature. Perform several freeze-thaw cycles (e.g., 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath).[8][9]
-
-
Extrusion to Form SUVs:
-
Assemble the mini-extruder with the desired pore-size membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Transfer the MLV suspension into one of the glass syringes.
-
Pass the lipid suspension through the membrane back and forth between the two syringes for an odd number of passes (e.g., 21 times).[9]
-
After the final pass, the solution should appear significantly clearer or translucent, indicating the formation of SUVs.[7]
-
-
Storage:
-
Store the final vesicle suspension at 4°C. Use within 1-2 weeks for best results.[7]
-
Visual Guides
The following diagrams illustrate the key workflows for handling this compound to prevent aggregation.
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. This compound 99 (TLC) 1 mg/mL Avanti Polar Lipids [sigmaaldrich.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Effects of the inclusion of the spin label 10-doxyl-stearic acid on the structure and dynamics of model bilayers in water: stearic acid and stearic acid/cholesterol (50:20) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tf7.org [tf7.org]
Technical Support Center: Optimizing 16:0-10 Doxyl PC Concentration in Liposomes
Welcome to the technical support center for optimizing the use of 16:0-10 Doxyl PC in your liposome-based research. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in liposomes?
A1: 1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine (this compound) is a spin-labeled phospholipid. The "doxyl" group is a stable nitroxide radical that contains an unpaired electron, making it detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Researchers incorporate it into liposome (B1194612) bilayers to act as a probe. The position of the doxyl group on the acyl chain (at the 10th carbon in this case) allows for the investigation of membrane properties at a specific depth within the lipid bilayer.[1] Common applications include studying membrane fluidity, dynamics, lipid-protein interactions, and membrane polarity profiles.[3] It is also used as a quenching agent in fluorescence-based studies to determine the penetration depth of molecules into the membrane.[1]
Q2: What is the optimal concentration of this compound for EPR studies?
A2: The optimal concentration is a balance between achieving a sufficient signal-to-noise ratio and avoiding artifacts from spin-spin interactions. For most EPR applications, the spin label should be treated as a minor component of the bilayer. A molar ratio of spin-labeled lipid to unlabeled lipid of 1:2000 has been used successfully.[4] Generally, a concentration of 1-2 mol% is recommended to prevent significant broadening of the EPR signal due to interactions between probe molecules (Heisenberg exchange).[5] To avoid aggregation, it is recommended to prepare a 2 mM stock solution and dilute it to a final concentration of 0.03-0.1 mM for EPR measurements.[1][6]
Q3: Can this compound affect the physical properties of my liposomes?
A3: Yes, although at the low concentrations used for EPR (typically <2 mol%), the effects are generally minimal. However, at higher concentrations, the bulky doxyl group can disrupt the ordered packing of lipid acyl chains. This can potentially alter membrane fluidity, thickness, and stability. One study noted that even at very high concentrations, only relatively small alterations in membrane packing were observed.[5] It is always good practice to characterize your liposomes (e.g., for size and stability) with and without the spin label to ensure the probe itself is not causing significant unintended effects.
Q4: How should I store this compound and the prepared liposomes?
A4: this compound is typically supplied in chloroform (B151607) or as a powder. It should be stored at -20°C in the dark to prevent degradation of the lipid and the nitroxide radical. Chloroform solutions should be handled in a well-ventilated fume hood. Once incorporated into liposomes, the vesicles should be stored at 4°C and used as quickly as possible. The stability of the liposomes will depend on the overall lipid composition. The nitroxide radical itself can be sensitive to reducing agents, so avoid exposure to compounds like ascorbate, which can render the probe EPR-silent.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in liposomes.
| Problem | Potential Cause | Recommended Solution |
| No EPR Signal or Very Weak Signal | 1. Low Probe Concentration: The amount of this compound is below the detection limit of the spectrometer. 2. Probe Degradation: The nitroxide radical has been reduced to an EPR-silent hydroxylamine (B1172632) by a reducing agent in the buffer (e.g., ascorbate, DTT). 3. Incorrect Spectrometer Settings: Instrument parameters (e.g., microwave power, receiver gain) are not optimized. | 1. Increase Concentration: Prepare a new batch of liposomes with a slightly higher molar ratio of the spin label (e.g., increase from 0.5 mol% to 1 mol%). Ensure the total lipid concentration is adequate. 2. Prepare Fresh Sample: Prepare a new sample using deoxygenated buffers. Check all buffer components for potential reducing agents. 3. Optimize Acquisition: Ensure the spectrometer is properly tuned. Start with a low microwave power (e.g., 2 mW) to avoid saturation and a high receiver gain. Adjust parameters systematically to maximize the signal.[7] |
| EPR Spectrum Looks "Broad" or Lacks Detail | 1. High Probe Concentration: At concentrations typically above 2 mol%, spin-spin interactions (Heisenberg exchange) cause significant line broadening, obscuring the hyperfine details. This results in a single broad line instead of the characteristic three-line spectrum.[5][8] 2. Probe Aggregation: The spin-labeled lipid has formed aggregates or separate domains within the membrane, leading to strong dipole-dipole interactions. 3. Low Temperature/High Viscosity: In a very rigid (gel-phase) membrane or at cryogenic temperatures, the motion of the probe is highly restricted, leading to a broad, powder-pattern spectrum. | 1. Decrease Concentration: Prepare a new sample with a lower molar ratio of this compound. A common starting point is 0.5 to 1 mol%. 2. Ensure Proper Mixing: During liposome preparation, ensure the lipids are thoroughly mixed in the organic solvent before creating the film. This promotes a random distribution of the probe. Consider brief sonication during hydration. 3. Increase Temperature: If experimentally feasible, acquire the spectrum at a temperature above the main phase transition (Tm) of your primary lipid to ensure the membrane is in a fluid state. The increased motion will narrow the spectral lines.[9] |
| Liposome Suspension is Aggregating | 1. High Probe Concentration: Very high concentrations of the modified lipid may affect bilayer stability. 2. Formulation Issues: The overall lipid composition or buffer conditions (e.g., ionic strength) may be promoting vesicle fusion or aggregation. | 1. Reduce Probe Concentration: Verify that the concentration of this compound is within the recommended range (<2 mol%). 2. Modify Formulation: If aggregation persists, consider incorporating a small amount (1-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG 2000), which can create a steric barrier and prevent aggregation.[10] Also, ensure the ionic strength of your buffer is appropriate for your lipid system. |
| Signal Intensity Decreases Over Time | 1. Probe Reduction: The nitroxide radical is slowly being reduced by components in the sample over the course of the experiment. 2. Sample Settling: In larger, multilamellar vesicles (MLVs), the liposomes may be settling out of the active volume of the EPR resonator. | 1. Check for Reductants: Prepare samples immediately before use. If studying biological systems, be aware of endogenous reducing agents. 2. Resuspend Sample: Gently agitate the sample tube before re-inserting it into the spectrometer to ensure a homogeneous suspension. For long-term measurements, consider using smaller, extruded liposomes (LUVs) which are less prone to settling. |
Data Summary Table
The optimal concentration of this compound depends heavily on the experimental technique. Below is a summary of recommended concentration ranges and the expected outcomes.
| Experimental Application | Recommended Concentration (mol %) | Recommended Molar Ratio (Probe:Lipid) | Expected Outcome & Notes |
| EPR: Membrane Fluidity/Dynamics | 0.5 - 2.0 mol% | 1:200 to 1:50 | At these concentrations, the probe acts as a reporter without significantly altering the bulk properties of the membrane. Provides a good signal-to-noise ratio while avoiding significant spin-spin broadening.[5] |
| EPR: Accessibility Studies (e.g., with O₂) | ~0.05 mol% | ~1:2000 | Very low concentrations are used to ensure the probe itself doesn't affect the local concentration or partitioning of the relaxing agent being studied.[4] |
| Fluorescence Quenching | 5 - 30 mol% | 1:20 to ~1:3 | Higher concentrations are required to ensure a high probability of a quencher being in close proximity to a fluorophore within the bilayer. EPR would not be feasible at these concentrations due to extreme signal broadening. |
Experimental Protocols & Visualizations
Protocol: Preparation of LUVs with this compound by Thin-Film Hydration and Extrusion
This protocol describes a standard method for preparing Large Unilamellar Vesicles (LUVs) of a defined size containing the this compound spin probe.
Materials:
-
Primary phospholipid(s) (e.g., POPC, DPPC) in chloroform
-
This compound in chloroform (e.g., 1 mg/mL stock)
-
Cholesterol (if desired) in chloroform
-
Glass round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., 10 mM PIPES, 150 mM NaCl, pH 7.0), deoxygenated if necessary[4]
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Methodology:
-
Lipid Mixing: In the round-bottom flask, combine the desired amounts of the primary lipid, cholesterol, and the this compound stock solution. The goal is typically to achieve a final spin-label concentration of 1 mol%.
-
Example Calculation for 10 mg total lipid (1 mol% probe):
-
Assume primary lipid is POPC (MW ~760 g/mol ) and probe is this compound (MW ~862 g/mol ).
-
Total moles = (0.99 * 10mg / 760) + (0.01 * 10mg / 862) ≈ 1.3 x 10⁻⁵ moles.
-
Mass of POPC ≈ 9.9 mg; Mass of Probe ≈ 0.1 mg. Add the corresponding volumes of your stock solutions.
-
-
-
Film Formation: Attach the flask to a rotary evaporator. Reduce the pressure and rotate the flask in a water bath set slightly above the phase transition temperature of the main lipid. Continue until a thin, uniform lipid film is formed on the inside surface of the flask and all solvent is removed. Further dry the film under high vacuum for at least 2 hours to remove any residual chloroform.[4]
-
Hydration: Add the desired volume of hydration buffer to the flask to achieve the final total lipid concentration (e.g., 1 mL for 10 mg/mL). Hydrate the film by vortexing the flask vigorously.[4] This will form multilamellar vesicles (MLVs). The solution will appear milky.
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Load the MLV suspension into one of the syringes.
-
Force the suspension through the membrane into the opposing syringe.
-
Repeat this extrusion process an odd number of times (e.g., 21 passes) to ensure a uniform population of LUVs.[10] The solution should become less opaque and more translucent.
-
-
Final Sample Preparation: Transfer the final LUV suspension to a suitable EPR sample tube, such as a glass capillary, for analysis.
Diagrams
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. EPR techniques to probe insertion and conformation of spin-labeled proteins in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using spin-label electron paramagnetic resonance (EPR) to discriminate and characterize the cholesterol bilayer domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Distribution of Lipid Attached Spin Probes in Bilayers: Application to Membrane Protein Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
16:0-10 Doxyl PC stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of 16:0-10 Doxyl PC. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure successful experimental outcomes.
Stability and Storage Conditions
Proper storage and handling are critical to maintain the integrity of this compound. The doxyl spin label is a stable nitroxide radical, but it is susceptible to reduction, which will result in the loss of its paramagnetic properties.
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | |
| Stability | Up to 1 year at -20°C | |
| Form | Available as a powder or in chloroform (B151607) solution | |
| Shipping | Shipped on dry ice |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For Electron Paramagnetic Resonance (EPR) studies, you can prepare a 2 mM stock solution in a water-based buffer; it is recommended to store this in a plastic container to prevent aggregation.[1] For fluorescence quenching measurements, a stock solution of 40.3 mM in absolute ethanol (B145695) is commonly used.
Q2: Can I use this compound in live cell experiments?
Yes, but with caution. The doxyl nitroxide radical can be reduced by cellular components, such as ascorbate (B8700270) (Vitamin C), to a non-paramagnetic hydroxylamine (B1172632).[2] This will lead to a loss of the EPR signal over time. It is advisable to perform control experiments to assess the stability of the spin label in your specific cellular system.
Q3: What is the primary application of this compound?
This compound is primarily used as a biophysical probe to study the properties of lipid membranes.[1] Its main applications include measuring membrane fluidity and dynamics using EPR spectroscopy and determining the depth of membrane penetration of proteins or peptides through fluorescence quenching assays.[3][4]
Q4: How does this compound work as a quenching agent in fluorescence spectroscopy?
The doxyl group is a radical and can quench the fluorescence of nearby fluorophores through a short-range interaction. By incorporating this compound at a specific depth within a lipid bilayer, the extent of fluorescence quenching of a fluorophore (e.g., a tryptophan residue in a protein) can provide information about the proximity of the fluorophore to the doxyl group, and thus its depth within the membrane.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
EPR Spectroscopy Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no EPR signal | Low concentration of spin label: The concentration may be too low for detection. | Increase the concentration of this compound in your sample. |
| Reduction of the doxyl radical: The nitroxide has been reduced to a non-paramagnetic species by reducing agents in the sample (e.g., ascorbate).[2] | - If possible, remove reducing agents from your buffer. - For cellular systems, consider using more stable, sterically shielded nitroxide labels if reduction is a major issue. - Perform time-course experiments to monitor signal stability. | |
| High dielectric constant of aqueous samples: Water can absorb microwaves, reducing the quality of the EPR signal. | Use a flat cell or a capillary tube to minimize the amount of aqueous sample in the EPR resonator.[5] | |
| Distorted or broadened EPR signal | Spin-spin interactions: At high concentrations, the spin labels can interact with each other, leading to signal broadening. | Reduce the concentration of this compound in your sample. |
| Poor liposome (B1194612) preparation: Inhomogeneous incorporation of the spin label into the liposomes can lead to a mixed population of environments and a distorted signal. | Ensure proper liposome preparation techniques are followed (see protocol below). Sonication or extrusion can help to create more uniform vesicles.[6] |
Fluorescence Quenching Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected fluorescence quenching or enhancement | Inner Filter Effect (IFE): The quencher (this compound) or another component in the sample absorbs either the excitation or emission light, leading to an apparent quenching that is not due to direct interaction with the fluorophore.[7][8][9] | - Measure the absorbance of your sample at the excitation and emission wavelengths. - If absorbance is significant, you will need to apply a mathematical correction to your fluorescence data.[8][10] - Alternatively, dilute your sample to reduce the absorbance. |
| Scattering: Liposomes or other large particles in the sample can scatter light, affecting the measured fluorescence intensity. | - Use smaller, unilamellar vesicles prepared by extrusion or sonication. - If possible, work with more dilute samples. | |
| Inconsistent quenching results | Incomplete incorporation of this compound into vesicles: If the quencher is not properly integrated into the membrane, the quenching efficiency will be variable. | Follow a reliable protocol for liposome preparation and ensure that the spin-labeled lipid is fully incorporated. |
| Changes in membrane properties: The incorporation of the doxyl-labeled lipid itself could be altering the membrane properties and affecting the fluorophore's environment. | Use the lowest effective concentration of this compound to minimize membrane perturbation. |
Experimental Protocols
Protocol 1: Measurement of Membrane Fluidity using EPR Spectroscopy
This protocol describes a general procedure for preparing liposomes containing this compound and measuring membrane fluidity.
-
Lipid Film Preparation:
-
In a round-bottom flask, mix your desired lipids (e.g., POPC) with this compound (typically at a 100:1 molar ratio) in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[6]
-
-
Hydration:
-
Add your aqueous buffer of choice to the lipid film.
-
Hydrate the film by vortexing or gentle agitation above the phase transition temperature of the primary lipid. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional but Recommended):
-
To obtain a more homogeneous population of vesicles, sonicate the MLV suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[6]
-
-
EPR Sample Preparation:
-
Transfer the liposome suspension to a suitable EPR sample tube, such as a glass capillary.
-
Centrifuge the sample to pellet the liposomes if a more concentrated sample is desired.
-
-
EPR Measurement:
Protocol 2: Determination of Membrane Protein Depth by Fluorescence Quenching
This protocol outlines the steps for a fluorescence quenching experiment to determine the depth of a tryptophan residue in a membrane protein.
-
Prepare Liposomes with and without Quencher:
-
Prepare two sets of liposomes as described in Protocol 1.
-
One set ("control") should contain only the host lipid (e.g., POPC).
-
The second set ("quenching") should contain the host lipid and a known concentration of this compound.
-
-
Reconstitute the Protein:
-
Incorporate your protein of interest (containing an intrinsic tryptophan fluorophore) into both the control and quenching liposomes.
-
-
Fluorescence Measurement:
-
Measure the steady-state fluorescence emission spectrum of the tryptophan in both the control (F₀) and quenching (F) samples. The typical excitation wavelength for tryptophan is around 295 nm.
-
The degree of quenching can be calculated as F/F₀.
-
-
Data Analysis (Parallax Method):
-
Repeat the experiment with a series of doxyl-labeled lipids where the doxyl group is at different positions on the acyl chain (e.g., 5-doxyl, 7-doxyl, 12-doxyl, 16-doxyl PC).
-
By comparing the quenching efficiency of the different doxyl positions, the depth of the fluorophore within the membrane can be determined.[4]
-
Visualizations
Degradation of this compound
The doxyl spin label can be chemically reduced, leading to a loss of its paramagnetic properties and EPR signal. The primary mechanism in biological systems is the reduction of the nitroxide radical to a hydroxylamine by reducing agents such as ascorbate.[2]
Caption: Chemical reduction of the doxyl nitroxide radical.
Experimental Workflow for Studying Membrane-Associated Signaling
This compound can be used to probe changes in membrane properties, such as fluidity, that are associated with cell signaling events, like G-protein coupled receptor (GPCR) activation.
Caption: Workflow for correlating membrane fluidity with GPCR signaling.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Membrane Penetration with Depth-Dependent Fluorescence Quenching: Distribution Analysis is Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 8. On the origin and correction for inner filter effects in fluorescence Part I: primary inner filter effect-the proper approach for sample absorbance correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researching.cn [researching.cn]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorescence Quenching Experiments with Doxyl Lipids
Welcome to the technical support center for fluorescence quenching experiments using doxyl lipids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My fluorescence intensity is decreasing over time, even in my control sample without the doxyl lipid. What could be the cause?
Answer: This is a classic sign of photobleaching , the irreversible photochemical destruction of a fluorophore.[1]
-
Troubleshooting Steps:
-
Reduce Excitation Intensity: Lower the excitation light intensity on your fluorometer or microscope.
-
Decrease Exposure Time: Use the shortest possible exposure time for data acquisition.
-
Use an Antifade Reagent: If your experimental conditions permit, consider adding an antifade reagent or an oxygen scavenger to your buffer.[1]
-
Use a More Photostable Fluorophore: If photobleaching persists, you may need to select a more robust fluorescent probe for your experiments.
-
Question 2: I'm observing quenching, but the Stern-Volmer plot is non-linear with an upward curvature. What does this indicate?
Answer: A non-linear, upward-curving Stern-Volmer plot suggests the presence of static quenching in addition to dynamic (collisional) quenching.[2][3]
-
Explanation:
-
Dynamic Quenching: Occurs when the excited fluorophore collides with a quencher molecule. This process is dependent on diffusion and temperature.
-
Static Quenching: Arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
-
-
Troubleshooting Steps:
-
Temperature-Dependence Study: Measure the quenching at different temperatures. In dynamic quenching, the quenching constant increases with temperature due to faster diffusion. In static quenching, the quenching constant typically decreases with increasing temperature as the complex may become less stable.
-
Lifetime Measurements: Perform time-resolved fluorescence measurements. Dynamic quenching reduces the fluorescence lifetime, while pure static quenching does not.[2]
-
Re-evaluate Doxyl Lipid Concentration: High local concentrations of doxyl lipids can promote static quenching. Consider performing a concentration titration to find a range where the relationship is more linear.
-
Question 3: The quenching efficiency of my doxyl lipid seems lower than expected, or the results are not reproducible. What are some potential issues?
Answer: This could be due to several factors related to your liposome (B1194612) preparation and the properties of the doxyl lipids themselves.
-
Troubleshooting Steps:
-
Liposome Integrity and Homogeneity:
-
Doxyl Lipid Distribution: The doxyl moiety has a broad distribution within the membrane, which can affect its accessibility to the fluorophore.[5] Consider using a range of n-doxyl lipids (e.g., 5-, 7-, 10-, 12-, 16-doxyl) to probe different depths of the membrane.
-
Membrane Fluidity: The fluidity of the lipid bilayer can impact the collision rate between the fluorophore and the doxyl quencher.[6][7] Ensure your experimental temperature is appropriate for the phase of your lipid mixture.
-
Doxyl-Doxyl Interactions: At high concentrations, doxyl radicals can interact with each other, potentially reducing their effective quenching ability. It is important to work within a concentration range where such self-quenching is minimized.
-
Question 4: I am seeing unexpected changes in the physical properties of my liposomes after incorporating doxyl lipids. Is this a known artifact?
Answer: Yes, the bulky doxyl group can perturb the lipid bilayer, although studies suggest that at experimentally relevant concentrations (up to 30 mol%), the effect on the overall bilayer properties and the location of the quenching group is often minimal. However, it's a factor to be aware of, especially at high concentrations.
-
Considerations:
-
The doxyl moiety can influence local membrane order and dynamics.
-
At very high concentrations, there is a potential for changes in membrane thickness or fluidity.
-
Recommendation: Use the lowest effective concentration of doxyl lipids necessary to achieve measurable quenching.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between static and dynamic quenching in the context of doxyl lipid experiments?
A1:
-
Dynamic (Collisional) Quenching: This is the primary mechanism for doxyl lipids. It occurs when the doxyl radical collides with the fluorophore in its excited state, leading to a non-radiative decay to the ground state. This process is diffusion-dependent and will decrease the fluorescence lifetime of the fluorophore.[1][8]
-
Static Quenching: This happens when a doxyl lipid forms a stable, non-fluorescent complex with the fluorophore in its ground state. This reduces the number of fluorophores available for excitation but does not affect the lifetime of the uncomplexed fluorophores.[1][2]
Q2: How does the position of the doxyl group on the acyl chain (n-doxyl) affect quenching?
A2: The position of the doxyl group is critical for depth-dependent quenching studies. The quenching efficiency will be highest when the doxyl group and the fluorophore are at a similar depth within the membrane. A series of n-doxyl lipids (e.g., 5-, 7-, 10-, 12-, 16-doxyl stearic acid) is used to map the depth of a fluorophore within the bilayer.[8] The extent of dynamic quenching by n-SASL in DMPC membranes is in the order of 5- > 6- > 7- < 9- < 10- < 12- < 16-SASL.[8]
Q3: What are the inner filter effects and how can I correct for them?
A3: The inner filter effect is an artifact that occurs when the quencher (in this case, the doxyl lipid, although more common with other quenchers) absorbs either the excitation or emission light of the fluorophore. This leads to an apparent decrease in fluorescence intensity that is not due to quenching.
-
Primary Inner Filter Effect: Absorption of excitation light by the quencher.
-
Secondary Inner Filter Effect: Absorption of emitted light by the quencher.
To correct for this, you can use a control sample containing a fluorophore that does not interact with the quencher but has a similar fluorescence spectrum. Mathematical corrections can also be applied based on the absorbance of the quencher at the excitation and emission wavelengths.
Q4: Can I use doxyl lipids with any fluorophore?
A4: Doxyl lipids are effective quenchers for a wide range of common fluorophores, including tryptophan and various fluorescent probes. However, the quenching efficiency will depend on the spectral overlap between the fluorophore's emission and the quencher's absorption, as well as the distance and orientation between the two. It is always recommended to perform control experiments to confirm efficient quenching for your specific fluorophore-quencher pair.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to fluorescence quenching experiments with doxyl lipids.
Table 1: Stern-Volmer Constants for Doxyl-PC Quenchers
| Quencher | Stern-Volmer Constant (Intensity) | Dynamic Stern-Volmer Constant (Lifetime) |
| Tempo-PC | 5.8 | 2.8 |
| 5-Doxyl-PC | 7.0 | 3.8 |
| 7-Doxyl-PC | 5.5 | 3.2 |
| 12-Doxyl-PC | 2.6 | 2.2 |
Data from a study using NBD-labeled MPER peptide in POPC vesicles.
Table 2: Order of Dynamic Quenching Efficiency of n-Doxyl Stearic Acid Spin Labels (n-SASL) in DMPC Membranes
| Position of Doxyl Group (n) | Relative Quenching Efficiency |
| 5 | Highest |
| 6 | High |
| 7 | Moderate |
| 9 | Increasing |
| 10 | Increasing |
| 12 | Increasing |
| 16 | Lower than 5-SASL |
The collision rate of 16-SASL is only about 10% less than that of 5-SASL, indicating significant acyl chain flexibility.[8]
Experimental Protocols
Detailed Methodology: Liposome Preparation for Fluorescence Quenching Assay
This protocol describes the preparation of large unilamellar vesicles (LUVs) containing a fluorescent probe and doxyl-labeled lipids using the lipid film hydration and extrusion method.
-
Lipid Mixture Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., POPC) and the fluorescently labeled lipid (e.g., NBD-PE) dissolved in chloroform (B151607).
-
For the quenching samples, add the desired molar percentage of the n-doxyl stearic acid or doxyl-labeled phospholipid.
-
Prepare a control sample without the doxyl lipid.
-
-
Lipid Film Formation:
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., Tris-HCl, NaCl) by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.[5] This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To form LUVs of a defined size, subject the MLV suspension to multiple freeze-thaw cycles (optional, but can improve homogeneity).
-
Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.[4] This should also be done at a temperature above the lipid phase transition.
-
-
Characterization:
-
Determine the size distribution of the prepared liposomes using dynamic light scattering (DLS).
-
The final lipid concentration can be determined using a phosphate (B84403) assay.
-
Detailed Methodology: Steady-State Fluorescence Quenching Measurement
-
Sample Preparation:
-
Dilute the liposome suspensions (control and quenching samples) to the desired final lipid concentration in your experimental buffer.
-
-
Fluorometer Setup:
-
Set the excitation and emission wavelengths appropriate for your fluorophore.
-
Set the excitation and emission slit widths to optimize the signal-to-noise ratio while minimizing photobleaching.
-
-
Measurement:
-
Place the control liposome sample (without quencher) in the fluorometer and record the fluorescence intensity (F₀).
-
Place the liposome sample containing the doxyl lipid (with quencher) in the fluorometer and record the fluorescence intensity (F).
-
Ensure that the temperature is controlled and consistent for all measurements.
-
-
Data Analysis:
-
Calculate the quenching efficiency (E) using the formula: E = 1 - (F / F₀).
-
If performing a concentration-dependent study, plot F₀/F versus the molar concentration of the doxyl lipid to generate a Stern-Volmer plot. The slope of this plot gives the Stern-Volmer constant (Ksv).
-
Visualizations
Caption: Workflow for a typical fluorescence quenching experiment with doxyl lipids.
Caption: A logical flowchart for troubleshooting common artifacts.
Caption: Simplified representation of dynamic versus static fluorescence quenching.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 6. The Effects of Drugs on Membrane Fluidity | Annual Reviews [annualreviews.org]
- 7. mdpi.com [mdpi.com]
- 8. Dynamic fluorescence quenching studies on lipid mobilities in phosphatidylcholine-cholesterol membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
degradation of doxyl nitroxide spin labels during experiments
Welcome to the technical support center for doxyl nitroxide spin labels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of these labels in their experiments and to troubleshoot common issues related to their degradation.
Frequently Asked Questions (FAQs) - Troubleshooting Guide
Question 1: Why is my EPR signal intensity decreasing over time?
Answer:
A decreasing EPR signal intensity is a common indication that the doxyl nitroxide spin label is degrading. The primary cause of this degradation is the chemical reduction of the nitroxide radical to its corresponding hydroxylamine, which is EPR-silent.[1][2] This reduction can be accelerated by several factors in your experimental setup.
Possible Causes and Solutions:
-
Presence of Reducing Agents: Biological samples often contain endogenous reducing agents such as ascorbic acid (Vitamin C), glutathione (B108866) (GSH), and NAD(P)H.[1][3]
-
Solution: If possible, remove these reducing agents from your sample prior to EPR analysis. This can be achieved through dialysis or buffer exchange using desalting columns.[4] For in-cell experiments where removal is not feasible, consider using spin labels with greater stability.
-
-
High Temperature: Elevated temperatures can increase the rate of chemical reactions, including the reduction of nitroxides.
-
Solution: Maintain samples at low temperatures (e.g., on ice) whenever possible and minimize the time at room temperature. For measurements that must be performed at physiological temperatures, be aware that the rate of degradation will be higher.
-
-
Suboptimal pH: The stability of doxyl nitroxides can be pH-dependent. Extreme pH values can lead to faster degradation.
-
Solution: Maintain the pH of your sample within a neutral range (typically 6.5-8.0) unless your experimental conditions require otherwise.
-
-
Exposure to Light: Some nitroxide labels can be light-sensitive.
-
Solution: Protect your samples from light, especially during long incubations or measurements, by using amber tubes or covering the sample holder with aluminum foil.
-
Question 2: I'm observing a distorted or unusual EPR spectrum. What could be the cause?
Answer:
A distorted EPR spectrum can arise from several factors, not all of which are related to spin label degradation.
Possible Causes and Solutions:
-
Sample Aggregation: If the protein or molecule to which the spin label is attached aggregates, this can lead to significant line broadening and a distorted spectrum.
-
Solution: Ensure that your sample is monodisperse through techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC). Optimize buffer conditions (e.g., salt concentration, detergents for membrane proteins) to prevent aggregation.
-
-
Presence of Unbound Spin Label: Free, unbound spin label in the solution will have a very different, sharp-lined EPR spectrum compared to the broader spectrum of the attached label. The superposition of these two signals can appear as a distorted spectrum.
-
Solution: Thoroughly remove any unreacted spin label after the labeling reaction. This is typically done using dialysis, desalting columns, or chromatography.
-
-
Instrumental Issues: Improper tuning of the EPR spectrometer, incorrect microwave power settings, or baseline distortions can all lead to a poor-quality spectrum.
-
Solution: Refer to your spectrometer's manual for proper tuning procedures. Ensure the microwave power is not causing saturation of the signal. Utilize baseline correction functions in your data processing software.
-
Question 3: How can I assess the stability of my doxyl nitroxide spin label under my specific experimental conditions?
Answer:
It is highly recommended to perform a stability assay to understand how your spin label behaves in your experimental buffer and with your biological sample.
Experimental Protocol: Spin Label Stability Assay
A straightforward method to assess stability is to monitor the EPR signal intensity of the spin label over time.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the doxyl nitroxide spin label in your experimental buffer at a known concentration (e.g., 50-100 µM).
-
If you are testing the effect of a biological sample, prepare a mixture of the spin label and your sample (e.g., cell lysate, purified protein solution) at the desired concentrations.
-
Include a control sample of the spin label in a simple buffer (e.g., PBS) to compare against.
-
-
EPR Measurement:
-
Acquire an initial EPR spectrum of each sample at time zero.
-
Incubate the samples under the conditions you wish to test (e.g., specific temperature, light exposure).
-
Acquire EPR spectra at regular time intervals (e.g., every 15-30 minutes) for the duration of your experiment.
-
-
Data Analysis:
-
For each spectrum, measure the peak-to-peak height or the double integral of the EPR signal. This value is proportional to the concentration of the nitroxide radical.
-
Plot the signal intensity as a function of time. A decrease in intensity indicates degradation.
-
The rate of degradation can be quantified by fitting the decay curve to an appropriate kinetic model (e.g., first-order decay).
-
Quantitative Data on Doxyl Nitroxide Degradation
The rate of degradation of doxyl nitroxide spin labels is dependent on the specific nitroxide, the reducing agent, temperature, and pH. Below is a summary of available quantitative data.
| Doxyl Nitroxide Type | Reducing Agent | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Piperidine-based (e.g., TEMPO) | Ascorbate (B8700270) | 7.6 | Not Specified | ~0.09 | |
| Pyrrolidine-based (e.g., PROXYL) | Ascorbate | 7.4 | Not Specified | Generally slower than piperidine-based | |
| Positively Charged Nitroxides | Ascorbate | 7.4 | Not Specified | Faster reduction than negatively charged | |
| Negatively Charged Nitroxides | Ascorbate | 7.4 | Not Specified | Slower reduction than positively charged |
Note: The reaction kinetics of nitroxide reduction can be complex and may not always follow simple second-order kinetics. The values presented here should be used as a general guide. It is always recommended to perform a stability assay under your specific experimental conditions.
Experimental Protocols
Protocol 1: Site-Directed Spin Labeling (SDSL) of a Cysteine-Containing Protein with MTSL
This protocol describes a general procedure for covalently attaching the methanethiosulfonate (B1239399) spin label (MTSL) to a unique cysteine residue in a protein.
Methodology:
-
Protein Preparation:
-
Ensure your protein of interest has a single, solvent-accessible cysteine residue at the desired labeling site. If necessary, use site-directed mutagenesis to remove other reactive cysteines and introduce the target cysteine.
-
Purify the protein to a high degree of homogeneity.
-
-
Reduction of Cysteine:
-
To ensure the cysteine thiol group is reduced and available for labeling, incubate the protein with a 10-fold molar excess of a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 30-60 minutes at room temperature.
-
Crucially, remove the reducing agent immediately before adding the spin label. This is typically done using a desalting column or buffer exchange.
-
-
Labeling Reaction:
-
Prepare a stock solution of MTSL (e.g., 200 mM in acetonitrile). Store this stock solution at -20°C, protected from light.
-
Add a 10- to 50-fold molar excess of MTSL to the protein solution. The reaction is typically carried out in a buffer with a pH between 6.5 and 8.0.
-
Incubate the reaction mixture with gentle agitation. The reaction time can vary from 1 hour at room temperature to overnight at 4°C, depending on the reactivity of the cysteine and the stability of the protein.
-
-
Removal of Unreacted Spin Label:
-
After the incubation period, it is essential to remove any unreacted MTSL. This can be achieved by dialysis, size-exclusion chromatography, or using desalting columns.
-
-
Verification of Labeling:
-
Confirm successful labeling by acquiring a CW-EPR spectrum of the sample.
-
The labeling efficiency can be quantified by comparing the double integral of the EPR signal to a standard of known concentration.
-
Visualizations
Caption: Primary degradation pathway of doxyl nitroxide spin labels.
Caption: A typical experimental workflow for site-directed spin labeling.
Caption: A decision tree for troubleshooting EPR signal loss.
References
- 1. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting nitroxide reduction in ascorbate solution and tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: EPR Signal Analysis with 16:0-10 Doxyl PC
Welcome to the technical support center for researchers utilizing 16:0-10 Doxyl PC in Electron Paramagnetic Resonance (EPR) spectroscopy. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you address common challenges, particularly the issue of EPR signal broadening.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your EPR experiments with this compound.
Q1: My EPR signal is excessively broad, and I'm losing hyperfine resolution. What are the common causes and how can I fix this?
A1: Excessive signal broadening in EPR spectra of spin-labeled samples can stem from several factors. The primary culprits are typically related to spin-spin interactions and experimental parameters.
-
High Spin Label Concentration: Electron-electron couplings can lead to significant line broadening in concentrated solutions of paramagnetic species.[1] This phenomenon, known as Heisenberg spin exchange, occurs when spin labels are in close proximity, causing a smearing of the hyperfine structure.
-
Presence of Paramagnetic Species: Contaminants such as dissolved molecular oxygen or certain metal ions (e.g., lanthanides) can cause significant paramagnetic line broadening. Oxygen, being paramagnetic, can interact with the spin label and shorten its relaxation time, leading to broader lines.
-
Solution: For optimal resolution, it is best to deoxygenate your sample. This can be achieved by bubbling a non-reactive gas like nitrogen or argon through your sample prior to measurement. Power saturation experiments can also be used to assess the accessibility of the spin label to oxygen.
-
-
Improper Microwave Power: Applying excessive microwave power can lead to saturation of the spin system, which results in both a broadening of the signal and a reduction in its intensity.
-
Solution: To avoid saturation, it is advisable to use low microwave power, especially when you need to accurately measure linewidths and hyperfine splittings. A good starting point for organic radicals is around 1-2 mW. It is recommended to perform a power saturation study to determine the optimal microwave power for your specific sample.
-
-
Excessive Modulation Amplitude: While increasing the modulation amplitude can enhance signal intensity, setting it too high relative to the linewidth of the EPR signal will cause the signal to become broadened and distorted.
-
Solution: A general guideline is to use a modulation amplitude that is approximately one-quarter of the width of the narrowest EPR line you wish to resolve. For organic radicals, a modulation amplitude of less than 1 Gauss is often a reasonable starting point.
-
Q2: I'm observing a sloping baseline in my EPR spectrum. What could be the cause?
A2: A sloping baseline can be an indicator of spin exchange effects, which become prominent at higher concentrations of the spin probe. This is often accompanied by a noticeable broadening of the spectral lines. Additionally, instrumental factors such as improper tuning of the spectrometer can contribute to baseline distortions.
Q3: How does the choice of solvent affect the EPR spectrum of this compound?
A3: The solvent polarity can influence the EPR spectrum. In apolar solvents, the solubility of oxygen is higher, which can lead to more significant line broadening compared to polar solvents. It is crucial to consider the solvent's properties and to deoxygenate the sample if high resolution is required.
Quantitative Data Summary
The following tables provide a summary of key parameters relevant to EPR experiments with doxyl-labeled lipids.
Table 1: Recommended Concentration Ranges for Doxyl Spin Probes
| Parameter | Recommended Range | Rationale |
| Stock Solution | 2 mM (in a suitable organic solvent) | To prevent aggregation. |
| Working Concentration | 0.03 - 0.1 mM | To minimize spin-spin interactions and Heisenberg broadening. |
Table 2: Typical X-Band CW-EPR Spectrometer Settings for this compound
| Parameter | Typical Value | Purpose |
| Microwave Power | 1 - 2 mW | To avoid signal saturation. |
| Modulation Frequency | 100 kHz | Standard for most applications with organic radicals. |
| Modulation Amplitude | < 1.0 Gauss | To prevent artificial line broadening and distortion. |
| Scan Width | 120 - 150 Gauss | To encompass the entire spectrum of the nitroxide radical. |
Experimental Protocols
Protocol 1: Preparation of Liposomes with this compound for EPR Analysis
-
Lipid Film Preparation:
-
In a round-bottom flask, combine the desired lipids (e.g., POPC) and this compound in chloroform (B151607) at a molar ratio appropriate for your experiment (typically 1-2 mol% of the spin label).
-
Remove the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome (B1194612) Formation:
-
Hydrate the lipid film with the desired buffer (e.g., phosphate-buffered saline) by vortexing vigorously.
-
The resulting suspension will contain multilamellar vesicles (MLVs).
-
For large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Sample Preparation for EPR:
-
Transfer an aliquot of the liposome suspension to a suitable EPR sample tube (e.g., a glass capillary).
-
If oxygen-sensitive measurements are required, deoxygenate the sample by bubbling with nitrogen or argon gas before sealing the tube.
-
Protocol 2: Correcting for Signal Broadening - A Systematic Approach
-
Concentration Optimization:
-
Prepare a series of samples with varying concentrations of this compound (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM).
-
Acquire EPR spectra for each concentration and observe the effect on linewidth and hyperfine resolution.
-
Select the highest concentration that provides an adequate signal-to-noise ratio without significant line broadening.
-
-
Power Saturation Study:
-
Using a sample with the optimized spin label concentration, record EPR spectra at a range of microwave power settings (e.g., from 0.1 mW to 20 mW).
-
Plot the signal intensity as a function of the square root of the microwave power.
-
The linear portion of the plot indicates the non-saturating power region. Choose a power setting within this linear range for your experiments.
-
-
Modulation Amplitude Optimization:
-
Record EPR spectra at different modulation amplitudes (e.g., 0.1 G, 0.5 G, 1 G, 2 G).
-
Visually inspect the spectra for signs of distortion and broadening.
-
Choose the modulation amplitude that provides the best compromise between signal-to-noise and resolution, ensuring it is smaller than the narrowest feature in your spectrum.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to correcting for EPR signal broadening.
References
Technical Support Center: Optimizing Liposome Extrusion for 16:0-10 Doxyl PC Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extrusion of liposomes incorporating 16:0-10 Doxyl PC. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended extrusion temperature for liposomes containing this compound?
Q2: How many extrusion passes are necessary to obtain a uniform liposome (B1194612) size distribution?
A2: The optimal number of extrusion passes is typically between 11 and 51 to achieve a homogenous population of unilamellar vesicles.[2][3] Increasing the number of passes generally leads to a smaller average particle size and a lower polydispersity index (PDI).[4] However, after a certain number of passes, further extrusion does not significantly improve the liposome characteristics and may increase the risk of sample degradation and loss. For most applications, 10 to 21 passes are a good starting point. It is advisable to perform a small optimization study for your specific lipid composition and experimental setup.
Q3: What is the expected size of liposomes after extrusion?
A3: The final diameter of the extruded liposomes is primarily determined by the pore size of the polycarbonate membrane used. Generally, the resulting liposome diameter will be slightly larger than the nominal pore size of the membrane. For example, extrusion through a 100 nm pore size membrane typically results in liposomes with a mean diameter of approximately 120-140 nm.
Q4: What is the ideal lipid concentration for efficient extrusion?
A4: The lipid concentration can affect the efficiency of the extrusion process. While concentrations as high as 400 mg/g have been used in continuous high-pressure extrusion systems, for typical laboratory-scale extrusion, a starting concentration of 10-20 mg/mL is recommended. Higher lipid concentrations can lead to increased back pressure and difficulty in extruding the sample. If you experience high back pressure, diluting the lipid suspension may help.
Q5: Can sonication or freeze-thaw cycles be used before extrusion?
A5: Yes, pre-treating the multilamellar vesicle (MLV) suspension with sonication or several freeze-thaw cycles before extrusion is a common practice. This helps to break down large lipid aggregates and create smaller, more uniform MLVs, which can facilitate a smoother extrusion process and improve the homogeneity of the final liposome population. Freeze-thaw cycles are particularly effective in swelling the vesicles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Back Pressure / Difficulty Extruding | Lipid concentration is too high. | Dilute the lipid suspension to a lower concentration (e.g., 10-20 mg/mL). |
| Extrusion temperature is below the lipid Tm. | Increase the temperature of the extruder and lipid suspension to at least 10°C above the highest Tm of the lipid components. | |
| Clogged membrane filter. | Disassemble the extruder and inspect the membrane. If clogged, replace it with a new one. Consider pre-filtering the liposome suspension through a larger pore size membrane first. | |
| Incorrect assembly of the extruder. | Ensure all parts of the extruder, including the filter supports and O-rings, are correctly assembled according to the manufacturer's instructions. | |
| Liposome Size is Larger than Expected | Insufficient number of extrusion passes. | Increase the number of passes through the membrane (a minimum of 11-21 passes is recommended). |
| Membrane pore size is incorrect or the membrane is damaged. | Verify that you are using the correct pore size membrane. Replace the membrane if it appears stretched or damaged. | |
| Extrusion pressure is too low for smaller pore sizes. | For smaller pore sizes (e.g., 30 nm), higher pressures may be required to prevent vesicle elongation. | |
| High Polydispersity Index (PDI) | Inconsistent extrusion speed/pressure. | Apply steady and consistent pressure throughout the extrusion process. An automated extruder can help maintain consistency. |
| Insufficient number of passes. | Increase the number of extrusion passes to improve size homogeneity. | |
| The lipid mixture is not fully hydrated or solubilized. | Ensure the lipid film is fully hydrated before extrusion. For Doxyl-labeled lipids, initial dissolution in a small amount of ethanol (B145695) may be necessary before hydration. | |
| Sample Loss | Leakage from the extruder assembly. | Check all connections and O-rings for a tight seal. |
| Adsorption of lipids to the apparatus. | While some sample loss is unavoidable, minimizing the surface area of the apparatus by using the appropriate size of extruder for your sample volume can help. |
Quantitative Data Summary
The following tables summarize the impact of key extrusion parameters on the final liposome characteristics.
Table 1: Effect of Membrane Pore Size and Extrusion Pressure on Liposome Diameter
| Membrane Pore Size (nm) | Applied Pressure (psi) | Resulting Liposome Diameter (nm) |
| 400 | ~25 | 360 ± 25 |
| 100 | 125 | 138 ± 18 |
| 30 | ~500 | 66 ± 28 |
| Data adapted from a study using a pressure-controlled extrusion system. |
Table 2: Influence of the Number of Extrusion Passes on Liposome Size
| Number of Passes | Liposome Diameter (nm) (10% Cholesterol) | Liposome Diameter (nm) (30% Cholesterol) |
| 5 | 170.1 | 163.5 |
| 10 | 150.2 | 148.7 |
| 15 | 138.6 | 134.7 |
| Liposomes were extruded through a 100 nm membrane. The particle size decreased as the number of extrusion passes was increased. |
Table 3: Effect of Flow Rate and Number of Cycles on Liposome Size
| Flow Rate (mL/min) | Liposome Size (nm) - 1 Cycle | Liposome Size (nm) - 3 Cycles | Liposome Size (nm) - 5 Cycles |
| 1 | ~220 | ~180 | ~175 |
| 5 | ~200 | ~170 | ~160 |
| 9 | ~180 | ~150 | ~140 |
| Increasing the flow rate and the number of extrusion cycles generally leads to a decrease in liposome size. |
Experimental Protocols
Protocol 1: Preparation of this compound LUVs by Extrusion
This protocol outlines the preparation of Large Unilamellar Vesicles (LUVs) with a target diameter of approximately 100 nm, incorporating this compound for subsequent biophysical studies.
Materials:
-
This compound
-
Primary phospholipid (e.g., POPC, DPPC)
-
Chloroform
-
Hydration buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4), filtered through a 0.2 µm filter
-
Nitrogen or Argon gas
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Syringes (gas-tight)
-
Heating block or water bath
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, co-dissolve the desired amounts of the primary phospholipid and this compound in chloroform.
-
Remove the organic solvent using a gentle stream of nitrogen or argon gas while rotating the flask to form a thin, even lipid film on the bottom.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The buffer should be at a temperature above the Tm of the lipids.
-
Hydrate the lipid film by gentle agitation (e.g., vortexing) for 30-60 minutes to form multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Optional: Freeze-Thaw Cycles:
-
For improved homogeneity, subject the MLV suspension to 5-10 freeze-thaw cycles. Freeze the suspension rapidly in liquid nitrogen and then thaw it in a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Pre-heat the extruder to a temperature above the Tm of the lipids.
-
Transfer the MLV suspension to one of the syringes and carefully place it in the extruder.
-
Gently and steadily push the plunger of the syringe to pass the lipid suspension through the membranes to the second syringe.
-
Repeat this process for a total of 11-21 passes. The final liposome suspension should appear more translucent.
-
-
Characterization:
-
Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).
-
The liposomes are now ready for use in your specific application (e.g., EPR studies).
-
Visualized Workflows and Relationships
Caption: A flowchart illustrating the key steps in preparing LUVs using the extrusion method.
Caption: A decision tree for troubleshooting high back pressure during liposome extrusion.
References
- 1. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
- 3. "How Many Passes Does it Take? An Investigation to Determine the Optima" by Kasey Piper [digitalcommons.bucknell.edu]
- 4. nkimberly.wordpress.com [nkimberly.wordpress.com]
Validation & Comparative
Probing the Depths: A Comparative Guide to Doxyl Positional Isomers for Membrane Analysis
For researchers, scientists, and drug development professionals, understanding the precise location and interaction of molecules within cell membranes is paramount. Doxyl-labeled fatty acids, particularly positional isomers of doxyl stearic acid, have emerged as invaluable tools for elucidating membrane structure and dynamics. This guide provides a comprehensive comparison of different doxyl positional isomers, focusing on their application in determining membrane depth, supported by experimental data and detailed methodologies.
The strategic placement of a doxyl spin label at various positions along the stearic acid acyl chain allows for the mapping of different depths within a lipid bilayer. The most common isomers used include 5-, 7-, 10-, 12-, 14-, and 16-doxyl stearic acid. The choice of isomer is critical as it dictates the specific region of the membrane being probed.
Quantitative Comparison of Membrane Depth
The membrane depth of doxyl positional isomers can be determined using several biophysical techniques. The data presented below, gathered from fluorescence quenching and Electron Paramagnetic Resonance (EPR) spectroscopy studies, quantifies the approximate location of the doxyl moiety from the center of the bilayer.
| Doxyl Positional Isomer | Technique | Host Lipid Bilayer | Membrane Depth from Bilayer Center (Å) |
| 5-Doxyl-PC | Fluorescence Quenching | POPC | 10.9[1] |
| 7-Doxyl-PC | Fluorescence Quenching | POPC | 8.5[1] |
| 10-Doxyl-PC | Fluorescence Quenching | POPC | 5.0[1] |
| 12-Doxyl-PC | Fluorescence Quenching | POPC | 3.0[1] |
| 14-Doxyl-PC | Fluorescence Quenching | POPC | 1.7[1] |
| 5-Doxyl Stearic Acid (5DSA) | EPR Power Saturation | POPC | ~9.8 |
| 16-Doxyl Stearic Acid (16DSA) | EPR Power Saturation | POPC | ~20.1 |
*Note: The EPR Power Saturation depth is calculated from the reported depth parameter (Φ) using a calibration curve (R/nm = 0.54Φ + 0.44) and converted to Angstroms. This provides an estimated depth and may vary based on the specific calibration and experimental conditions.
Visualizing Doxyl Isomer Positions in a Lipid Bilayer
The following diagram illustrates the approximate positions of various doxyl positional isomers within a single leaflet of a lipid bilayer.
Caption: Approximate positioning of doxyl positional isomers within a lipid bilayer leaflet.
Experimental Protocols
The determination of membrane depth for doxyl positional isomers relies on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.
Depth-Dependent Fluorescence Quenching
This method is a powerful tool for determining the penetration depth of fluorescent probes within a lipid bilayer. The principle lies in the distance-dependent quenching of a fluorophore's emission by a quencher, in this case, the doxyl group on the stearic acid.
Experimental Workflow:
Caption: Workflow for determining membrane depth using fluorescence quenching.
Detailed Steps:
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) are prepared with a lipid composition mimicking the membrane of interest (e.g., POPC). A fluorescent probe is incorporated into these vesicles at a low concentration.
-
Incorporation of Doxyl Isomers: A series of samples is prepared, each containing a different doxyl stearic acid positional isomer as a quencher at a specific mole percentage.
-
Fluorescence Spectroscopy: The fluorescence intensity and/or lifetime of the probe in each sample is measured using a spectrofluorometer.
-
Data Analysis:
-
Stern-Volmer Analysis: The quenching efficiency is analyzed using the Stern-Volmer equation to determine the quenching constant for each doxyl isomer.
-
Parallax Method: By comparing the quenching efficiencies of at least two different doxyl isomers with known depths, the transversal position of the fluorescent probe within the membrane can be calculated.
-
Distribution Analysis: This more advanced method models both the fluorophore and the quencher as having Gaussian distributions of positions perpendicular to the membrane surface, providing a more accurate determination of the average depth and the width of the distribution.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy directly probes the environment of the doxyl spin label. The power saturation method is a specific EPR technique used to determine the accessibility of the spin label to relaxing agents (like oxygen or transition metal ions) in the aqueous phase versus the lipid phase, which in turn provides a measure of its depth.
Logical Relationship for EPR Power Saturation:
Caption: Logical flow for determining membrane depth via EPR power saturation.
Detailed Steps:
-
Sample Preparation: Lipid vesicles are prepared containing a specific n-doxyl stearic acid isomer.
-
Introduction of Relaxing Agents: Two sets of samples are typically prepared. One contains a water-soluble paramagnetic agent (e.g., a nickel salt), and the other contains a lipid-soluble paramagnetic agent (e.g., molecular oxygen).
-
EPR Spectroscopy: Continuous-wave EPR spectra are recorded at varying microwave power levels for each sample.
-
Power Saturation Analysis: The EPR signal intensity is plotted against the square root of the microwave power. The power at which the signal intensity is half of its unsaturated value (P1/2) is determined.
-
Depth Parameter Calculation: A depth parameter (Φ) is calculated based on the differential power saturation (changes in P1/2) caused by the aqueous and lipid-soluble relaxing agents.
-
Calibration: The depth parameter can be correlated to an absolute depth in angstroms by using a calibration curve generated from spin labels at known depths.
Conclusion
The selection of a doxyl positional isomer is a critical determinant in membrane research, as it directly corresponds to the depth of investigation within the lipid bilayer. Both fluorescence quenching and EPR spectroscopy offer robust methodologies for quantifying this depth. While fluorescence quenching can provide direct measurements in angstroms, EPR power saturation offers a sensitive measure of the local environment and accessibility of the spin label. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can effectively utilize these powerful tools to gain deeper insights into the intricate world of biological membranes.
References
Unveiling the Advantages of 16:0-10 Doxyl PC: A Comparative Guide for Spin Label Selection
For researchers, scientists, and drug development professionals navigating the complexities of membrane biophysics, the choice of a spin label is paramount for obtaining high-quality Electron Paramagnetic Resonance (EPR) data. This guide provides an objective comparison of 16:0-10 Doxyl PC against other commonly used spin labels, supported by experimental data, to facilitate informed decisions in your research.
The this compound is a phospholipid spin label where the doxyl nitroxide moiety is strategically positioned at the 10th carbon of the stearoyl chain. This specific placement offers a unique window into the dynamics and structure of the lipid bilayer at a defined depth, providing distinct advantages for various applications, including the study of membrane fluidity, polarity, and the interactions of membrane-active molecules.
Comparative Analysis of Spin Label Performance
The performance of a spin label is critically dependent on its ability to accurately report on the local environment with minimal perturbation to the membrane structure. Below is a summary of quantitative data comparing this compound with other n-Doxyl PC derivatives and the surface-localizing spin label, TEMPO.
Table 1: Comparison of Order Parameters (S) of n-Doxyl PC Spin Labels in POPC Liposomes and Nanodiscs
| Spin Label | Position of Doxyl Group | Order Parameter (S) in POPC Liposomes[1] | Order Parameter (S) in POPC Nanodiscs[1] |
| 16:0-5 Doxyl PC | 5th Carbon | 0.66 | 0.70 |
| This compound | 10th Carbon | 0.54 | 0.63 |
Higher order parameter (S) values indicate a more ordered and less fluid environment.
Table 2: Rotational Correlation Times (τc) of n-Doxyl PC Spin Labels in DMPC Membranes
| Spin Label | Position of Doxyl Group | Rotational Correlation Time (τc) in ns[2] |
| 16:0-16 Doxyl PC | 16th Carbon | 1.26 |
Note: Direct comparative data for the rotational correlation time of this compound in DMPC under the same conditions was not available in the reviewed literature. The value for 16-PC provides a reference for the dynamics deeper within the bilayer.
Key Advantages of this compound
The data suggests that the 10-doxyl position provides a probe of an environment with intermediate fluidity compared to the more rigid region near the headgroup (probed by 5-Doxyl) and the more fluid region in the bilayer center (probed by 16-Doxyl). This makes This compound particularly advantageous for:
-
Studying the Core of the Bilayer with High Sensitivity: The 10-doxyl position is situated within the hydrocarbon core, away from the more ordered region near the glycerol (B35011) backbone, providing a sensitive measure of changes in fluidity and order in this critical region.
-
Investigating Drug-Membrane Interactions: Many pharmaceutical compounds interact with and partition into the hydrophobic core of the membrane. This compound is ideally positioned to detect these interactions and the resulting perturbations in membrane structure and dynamics.
-
Reduced Perturbation Compared to Labels Near the Headgroup: While all spin labels introduce some perturbation, those positioned deeper within the acyl chain may have a lesser effect on the overall membrane packing and headgroup interactions compared to labels closer to the surface.
Experimental Protocols
Precise and reproducible experimental protocols are essential for obtaining reliable EPR data. The following sections detail the methodologies for liposome (B1194612) preparation and EPR spectroscopy for membrane fluidity measurements.
Protocol 1: Liposome Preparation for EPR Studies
This protocol describes the preparation of multilamellar vesicles (MLVs) followed by extrusion to form large unilamellar vesicles (LUVs) suitable for EPR analysis.[3][4][5]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired lipid
-
This compound spin label
-
Phosphate-buffered saline (PBS), pH 7.4
-
Argon or nitrogen gas
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials and syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of POPC and this compound (typically 1 mol%) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of argon or nitrogen gas for at least 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an appropriate volume of PBS buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipid. This process forms multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a gas-tight syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form LUVs of a uniform size.
-
-
Sample Preparation for EPR:
-
Transfer the LUV suspension to a quartz capillary tube suitable for EPR measurements.
-
Protocol 2: EPR Spectroscopy for Membrane Fluidity Measurement
This protocol outlines the general procedure for acquiring and analyzing continuous-wave (CW) EPR spectra to determine membrane fluidity.[6][7]
Instrumentation:
-
X-band EPR spectrometer with a temperature controller
Procedure:
-
Instrument Setup:
-
Tune the EPR spectrometer and set the desired temperature.
-
Insert the sample-containing capillary tube into the resonator.
-
-
Data Acquisition:
-
Acquire the CW-EPR spectrum using appropriate parameters (e.g., microwave power, modulation amplitude, sweep width, and time constant). It is crucial to avoid power saturation of the signal.
-
-
Data Analysis:
-
Order Parameter (S): For doxyl spin labels in an anisotropic environment like a lipid bilayer, the order parameter can be calculated from the hyperfine splitting values (2A'∥ and 2A'⊥) obtained from the spectrum. A higher S value indicates a more ordered environment.
-
Rotational Correlation Time (τc): For spin labels in a more isotropic or rapidly tumbling environment, the rotational correlation time can be estimated from the line widths and heights of the spectral lines. A shorter τc indicates higher fluidity.[2]
-
Visualizing Experimental Workflows
To further clarify the application of this compound, the following diagrams, generated using Graphviz, illustrate common experimental workflows.
Caption: Workflow for assessing the effect of a test compound on membrane properties.
Caption: Signaling pathway of a drug's interaction with and perturbation of the lipid membrane.
References
- 1. Conformation of influenza AM2 membrane protein in nanodiscs and liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Independent Verification of Membrane Penetration Depth with Doxyl Lipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of how deep a molecule, such as a peptide or small molecule drug, penetrates into a cell membrane is crucial for understanding its mechanism of action and for the rational design of new therapeutics. Doxyl-labeled lipids are powerful tools for independently verifying this membrane penetration depth. The doxyl group, a nitroxide spin label, can act as a quencher for fluorescent molecules or as a paramagnetic probe in magnetic resonance experiments. Its position on the acyl chain of the lipid is well-defined, creating a molecular ruler to measure distances within the lipid bilayer.
This guide provides an objective comparison of the primary methods that utilize doxyl lipids for determining membrane penetration depth, supported by experimental data and detailed protocols.
Comparison of Key Methodologies
Two principal techniques leverage doxyl lipids for membrane penetration studies: Depth-Dependent Fluorescence Quenching (DDFQ) and Electron Paramagnetic Resonance (EPR) spectroscopy. Each method offers distinct advantages and provides complementary information.
| Technique | Principle | Typical Probes | Information Obtained | Resolution | Advantages | Limitations |
| Depth-Dependent Fluorescence Quenching (DDFQ) | The doxyl group quenches the fluorescence of a nearby fluorophore (e.g., tryptophan, NBD) in a distance-dependent manner. By using a series of lipids with the doxyl group at different acyl chain positions, a quenching profile is generated to determine the fluorophore's depth.[1][2] | Intrinsic tryptophan fluorescence; Extrinsic fluorescent labels like NBD (Nitrobenzoxadiazole).[1][3] | Most probable depth of the fluorophore from the bilayer center; Transverse distribution (width) of the fluorophore within the membrane.[1] | Angstrom-level precision, often yielding depths with uncertainties of a few angstroms. | High sensitivity; Provides detailed distributional information when combined with methods like Distribution Analysis (DA). | Requires a fluorescent probe; The presence of bulky quenching groups could potentially perturb the bilayer. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | The doxyl group is a stable free radical. Its EPR spectrum is sensitive to the local environment's polarity and viscosity. By analyzing the spectral lineshape and relaxation parameters of doxyl lipids at various acyl chain positions, changes in membrane fluidity and the proximity of other spin-labeled molecules can be determined. | Doxyl-stearic acid spin labels (e.g., 5-DSA, 16-DSA); Doxyl-phosphatidylcholine (n-Doxyl PC). | Changes in membrane order and dynamics at specific depths; Can be used to infer the location of other molecules that perturb the membrane. | Provides depth-resolved information on membrane properties rather than a direct distance measurement to a specific molecule in a single experiment. | Does not require a fluorescent probe; Directly probes the physical properties of the membrane at defined depths. | Lower sensitivity compared to fluorescence; Interpretation can be complex, often requiring simulations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Paramagnetic relaxation enhancement (PRE) caused by the doxyl group can be observed in the NMR spectra of nearby nuclei. The magnitude of this effect is proportional to the inverse sixth power of the distance between the doxyl spin label and the observed nucleus. | Doxyl-stearic acid; Doxyl-phosphatidylcholine. | Provides distance restraints between the doxyl group and specific atoms in the molecule of interest, which can be used to determine its position and orientation within the membrane. | High resolution, providing atomic-level distance information. | Provides precise distance restraints to multiple sites on a molecule simultaneously. | Requires isotopic labeling of the molecule of interest (e.g., 15N, 13C); Lower sensitivity than fluorescence and EPR. |
Quantitative Data: Depth of Doxyl Probes
The precise depth of the doxyl group is critical for accurate measurements. The following table summarizes the approximate distance of the doxyl moiety from the center of a POPC bilayer for commonly used n-Doxyl-PC lipids.
| Doxyl-Labeled Lipid | Position of Doxyl Group (n) | Approximate Depth from Bilayer Center (Å) |
| 5-Doxyl-PC | 5 | 10.9 |
| 7-Doxyl-PC | 7 | 8.5 |
| 10-Doxyl-PC | 10 | 5.0 |
| 12-Doxyl-PC | 12 | 3.0 |
| 14-Doxyl-PC | 14 | 1.7 |
| Tempo-PC | Headgroup | 18.2 |
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow for DDFQ and the underlying principle of proximity-dependent signal change.
Caption: Experimental workflow for Depth-Dependent Fluorescence Quenching (DDFQ).
Caption: Principle of distance-dependent quenching by doxyl lipids.
Experimental Protocols
Key Experiment: Depth-Dependent Fluorescence Quenching (DDFQ)
This protocol outlines the general steps for determining the membrane penetration depth of a fluorescently labeled peptide using DDFQ.
1. Preparation of Liposomes:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC) using the extrusion method.
-
A stock solution of the peptide or molecule of interest, labeled with a suitable fluorophore (e.g., NBD), should be prepared in an appropriate buffer.
-
Prepare stock solutions of a series of n-doxyl-stearoyl-phosphatidylcholines (n-Doxyl-PC, where n = 5, 7, 10, 12, 14) in chloroform (B151607) or ethanol.
2. Sample Preparation for Measurement:
-
In separate glass vials, co-dissolve the main lipid (e.g., POPC) and a specific n-Doxyl-PC in chloroform at a defined molar ratio (e.g., 90:10).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of the vial. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution containing the fluorescently labeled peptide to a final lipid concentration of ~1 mg/mL. The peptide-to-lipid ratio should be optimized to ensure sufficient signal.
-
Subject the hydrated lipid mixture to several freeze-thaw cycles to facilitate the incorporation of the peptide.
-
Extrude the suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to form LUVs with a uniform size distribution.
-
Repeat this process for each n-Doxyl-PC in the series. A control sample without any doxyl lipid should also be prepared.
3. Fluorescence Measurements:
-
Steady-State Fluorescence:
- Using a fluorometer, excite the fluorophore at its maximum excitation wavelength (e.g., ~465 nm for NBD).
- Record the emission spectrum (e.g., ~500-600 nm for NBD) for each sample (control and the series of doxyl-containing liposomes).
- The fluorescence intensity (F) is measured at the emission maximum. The quenching is represented as F₀/F, where F₀ is the intensity of the control sample.
-
Time-Resolved Fluorescence (Recommended):
- Measure the fluorescence lifetime of the fluorophore in each sample using a time-correlated single-photon counting (TCSPC) system.
- The lifetime data provides more detailed information about the quenching mechanism (static vs. dynamic) and can improve the accuracy of the depth determination.
4. Data Analysis:
-
Plot the fluorescence quenching (e.g., F₀/F or lifetime reduction) as a function of the known depth of the doxyl group for each n-Doxyl-PC. This creates the quenching profile.
-
Fit the quenching profile using the Distribution Analysis (DA) methodology. This analysis models the fluorophore and quencher distributions as Gaussians to determine the most probable depth (hₘ) and the width (FW) of the fluorophore's distribution within the membrane.
Alternative Experiment: EPR Spectroscopy
This protocol describes the use of EPR to probe membrane fluidity at different depths using doxyl spin labels.
1. Liposome (B1194612) and Spin Label Preparation:
-
Prepare LUVs as described in the DDFQ protocol.
-
Instead of a fluorophore, incorporate a small amount (e.g., 1 mol%) of a specific doxyl spin label (e.g., 5-Doxyl Stearic Acid or 16-Doxyl Stearic Acid) into the liposomes during their preparation.
2. EPR Measurement:
-
Transfer the liposome suspension into a thin glass capillary tube suitable for EPR measurements.
-
Record the EPR spectrum at a controlled temperature using an X-band EPR spectrometer.
-
The resulting spectrum's lineshape provides information about the mobility of the doxyl spin label. A more constrained motion results in a broader, more anisotropic spectrum, while faster, more isotropic motion leads to sharper spectral lines.
3. Data Analysis:
-
Analyze the EPR spectra to calculate the order parameter (S). The order parameter is a measure of the motional restriction of the spin label's long axis with respect to the membrane normal. A value of S=1 indicates a completely rigid state, while S=0 represents isotropic motion.
-
By comparing the order parameters from spin labels at different depths (e.g., 5-DSA vs. 16-DSA), a profile of membrane fluidity versus depth can be constructed. The introduction of a membrane-penetrating molecule will perturb this profile, allowing for an inference of its location and effect on the membrane structure.
References
- 1. Measuring Membrane Penetration with Depth-Dependent Fluorescence Quenching: Distribution Analysis is Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REFINING MEMBRANE PENETRATION BY A COMBINATION OF STEADY-STATE AND TIME-RESOLVED DEPTH-DEPENDENT FLUORESCENCE QUENCHING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 16:0-10 Doxyl PC: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 16:0-10 Doxyl PC, a phospholipid spin label, is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. This document provides a procedural, step-by-step guide for its safe handling and disposal. All chemical waste, including this compound and materials contaminated with it, should be managed as hazardous waste.
Immediate Safety Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed hazard information. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Chemical Waste Segregation
Proper segregation of chemical waste is a critical step in ensuring safe disposal. The following table summarizes general guidelines for the segregation of laboratory chemical waste, which are applicable to the disposal of this compound.
| Waste Category | Examples | Incompatible with | Storage Container |
| Halogenated Organic Solvents | Chloroform, Dichloromethane | Non-halogenated solvents, strong acids/bases, oxidizers | Glass or chemically resistant plastic |
| Non-Halogenated Organic Solvents | Acetone, Ethanol, Hexane, Toluene | Halogenated solvents, strong acids/bases, oxidizers | Glass or chemically resistant plastic |
| Aqueous Acidic Waste (pH < 2) | Strong acids (e.g., HCl, H2SO4) | Bases, organic solvents, oxidizers, cyanides | Glass or acid-resistant plastic |
| Aqueous Basic Waste (pH > 12.5) | Strong bases (e.g., NaOH, KOH) | Acids, organic solvents, reactive metals | Glass or base-resistant plastic |
| Solid Chemical Waste | Contaminated labware, gloves, paper towels | Incompatible chemicals (based on contamination) | Labeled, sealed plastic bags or containers |
| Oxidizers | Nitrates, Peroxides | Flammable and combustible materials, reducing agents | Glass or compatible plastic, away from organic materials |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and associated waste.
1. Waste Identification and Classification:
- Treat all this compound, whether in pure form, in solution, or as residue, as hazardous chemical waste.
- Any materials that have come into contact with this compound, such as pipette tips, vials, gloves, and absorbent paper, must also be disposed of as hazardous solid chemical waste.
2. Waste Segregation and Collection:
- Liquid Waste: Collect waste solutions containing this compound in a dedicated, properly labeled hazardous waste container. Based on the solvent used (e.g., chloroform, ethanol), segregate the waste into the appropriate category (halogenated or non-halogenated organic waste).
- Solid Waste: Collect all contaminated solid materials in a designated, leak-proof container lined with a chemically resistant bag. This container should be clearly labeled as "Hazardous Solid Waste" and specify the chemical contaminant.
3. Container Selection and Labeling:
- Use containers that are chemically compatible with the waste. For organic solvents containing this compound, glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
- All waste containers must be securely closed with a tight-fitting lid when not in use.
- Label every waste container clearly with the words "Hazardous Waste," the full chemical name of the contents (including solvents and approximate concentration of this compound), and the date of accumulation.
4. Storage of Chemical Waste:
- Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
- The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
- Ensure secondary containment is used for liquid waste containers to prevent spills.
- Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
- Do not dispose of this compound down the drain or in the regular trash.
- Follow all institutional procedures for waste pickup, including completing any necessary forms or online requests.
6. Decontamination of Empty Containers:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent.
- The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may be permissible for drain disposal, but it is essential to confirm this with your institutional EHS guidelines.
- After triple-rinsing, deface the label on the empty container before disposing of it in the regular trash or recycling, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Essential Safety and Operational Guide for Handling 16:0-10 Doxyl PC
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 16:0-10 Doxyl PC (1-palmitoyl-2-stearoyl-(10-doxyl)-sn-glycero-3-phosphocholine). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
While one Safety Data Sheet (SDS) indicates no available data for hazard classification[1], another source provides specific hazard and precautionary statements, classifying the substance as hazardous. Therefore, adherence to strict safety protocols is mandatory. The minimum required PPE for handling this compound is detailed below.
| Protective Equipment | Specification and Use |
| Respiratory Protection | A respirator is recommended if working with the substance in a manner that could generate dust or aerosols, especially in poorly ventilated areas.[2] |
| Eye Protection | Chemical safety glasses or goggles are required to protect against splashes or dust particles.[2][3][4] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[2][5] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[2][3] For prolonged contact, consider double-gloving or using heavier-duty gloves.[4] |
| Body Protection | A lab coat or other protective clothing is mandatory to prevent contamination of personal clothing.[3][4][5] |
Operational and Disposal Plans
Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C.
-
Keep away from incompatible materials and foodstuff containers.[1]
Handling:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is correctly worn as specified in the table above.
-
Dispensing and Use: Avoid direct contact with skin and eyes.[1] Use appropriate tools to handle the material and prevent the formation of dust and aerosols.[1]
-
Spill Management: In case of a spill, wear appropriate PPE. Collect the spilled material using appropriate tools and place it into a sealed container for disposal as chemical waste.[3] Prevent the chemical from entering drains.[1]
Disposal:
-
All waste material, including empty containers and contaminated items (e.g., gloves, absorbent paper), should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of the material down the drain.[1]
-
For unused or expired product, it should be treated as hazardous waste and disposed of through a licensed waste disposal company.
Emergency First Aid Procedures
-
After eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a doctor.[1]
-
After skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1]
-
If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. targetmol.com [targetmol.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
